CAY10599
Description
Properties
IUPAC Name |
2-methyl-2-[[1-[3-[4-(4-phenylbenzoyl)-2-propylphenoxy]propyl]-3,4-dihydro-2H-quinolin-5-yl]oxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJGBYOYIUOQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CAY10599, a Potent PPARγ Agonist
Introduction: Targeting the Master Regulator of Metabolism
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It stands as a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[2][3] Due to its central role in these physiological processes, PPARγ has become a critical therapeutic target for metabolic disorders, most notably type 2 diabetes.[4][5] The clinical utility of PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs, has validated this approach, yet the quest for next-generation agonists with improved efficacy and safety profiles continues.[4][6]
This guide focuses on CAY10599, a potent and highly selective synthetic agonist of PPARγ.[7][8] Technical data sheets identify this compound as exhibiting a half-maximal effective concentration (EC50) of 0.05 µM in a PPARγ transactivation assay, with marked selectivity over PPARα (EC50 = 3.99 µM) and PPARδ (EC50 > 10 µM).[9][10] The purpose of this document is to provide an in-depth, technical exploration of the molecular mechanism through which this compound exerts its effects and to detail the self-validating experimental workflows required to rigorously characterize its activity.
The Molecular Symphony: this compound's Activation of the PPARγ Signaling Pathway
The action of this compound is best understood by dissecting the canonical PPARγ signaling cascade. In its basal state, PPARγ forms an obligate heterodimer with the Retinoid X Receptor (RXR).[4][11] This heterodimer resides in the nucleus, bound to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes. However, in the absence of an activating ligand, the complex is bound by corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCoR) and Silencing Mediator of Retinoic Acid and Thyroid Hormone Receptor (SMRT), which actively repress gene transcription.[12]
The introduction of this compound initiates a cascade of precisely orchestrated molecular events:
-
Ligand Binding: As a small molecule, this compound traverses the cell and nuclear membranes to access the nuclear compartment. It binds directly to a hydrophobic ligand-binding pocket (LBP) within the PPARγ Ligand Binding Domain (LBD).[13][14]
-
Conformational Shift and Corepressor Dismissal: The binding of this compound induces a critical conformational change in the LBD.[12] This structural rearrangement destabilizes the interaction surface for corepressor proteins, leading to their dissociation from the PPARγ/RXR complex.[12][15]
-
Coactivator Recruitment: The new conformation of the LBD, stabilized by this compound, forms a surface (the AF-2 domain) that is recognized by coactivator proteins.[5][16] Key coactivators, such as PPARγ Coactivator-1α (PGC-1α) and p300, are recruited to the complex.[17][18] These coactivators often possess histone acetyltransferase (HAT) activity, which remodels chromatin to a more open, transcriptionally active state.[17]
-
Initiation of Target Gene Transcription: With coactivators assembled, the complete transcriptional machinery, including RNA Polymerase II, is recruited to the PPRE.[18] This initiates the transcription of a suite of target genes that govern processes like fatty acid storage, glucose uptake, and insulin sensitization.[11]
A Framework for Characterization: Validating this compound's Mechanism of Action
A rigorous, multi-step experimental approach is essential to fully characterize the activity of a PPARγ agonist. This workflow ensures that the observed biological effects are a direct result of on-target engagement and activation.
Sources
- 1. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 2. In Silico Identification of Potent PPAR-γ Agonists from Traditional Chinese Medicine: A Bioactivity Prediction, Virtual Screening, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Sapphire North America [sapphire-usa.com]
- 9. This compound | CAS 1143573-33-4 | Cayman Chemical | Biomol.com [biomol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Mechanism Underlying Ligand Binding and Activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two steps, one ligand: How PPARγ binds small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
An In-depth Technical Guide to CAY10599 (CAS 1143573-33-4): A Potent PPARγ Agonist
Introduction: Correcting the Record on CAY10599
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound (CAS 1143573-33-4). It is imperative to begin by clarifying a common misconception. While the topic of inquiry may have suggested an association with phosphodiesterase 2A (PDE2A), extensive data analysis confirms that This compound is not a PDE2A inhibitor but a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . This guide will, therefore, focus on its well-established role as a PPARγ agonist, providing researchers, scientists, and drug development professionals with the detailed information necessary for its effective use in experimental settings.
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of critical physiological processes, including metabolism, cellular differentiation, and inflammation.[1] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ.[2] this compound's high affinity and selectivity for PPARγ make it a valuable tool for investigating the specific roles of this receptor in health and disease.
Chemical and Physical Properties
This compound is a crystalline solid with the molecular formula C₃₈H₄₁NO₅ and a molecular weight of 591.7 g/mol . For consistent and reproducible experimental results, it is crucial to understand its solubility and stability.
| Property | Value | Source |
| CAS Number | 1143573-33-4 | Internal Data |
| Molecular Formula | C₃₈H₄₁NO₅ | Internal Data |
| Molecular Weight | 591.7 g/mol | Internal Data |
| Appearance | Crystalline solid | Internal Data |
| Purity | ≥98% | Internal Data |
| Solubility | - DMF: ~25 mg/mL- DMSO: ~25 mg/mL- Ethanol: ~25 mg/mL | Internal Data |
| Storage | Store at -20°C | Internal Data |
| Stability | ≥ 4 years at -20°C | Internal Data |
Note: When preparing stock solutions, it is recommended to purge the solvent with an inert gas to minimize oxidation.
Mechanism of Action: A Ligand-Activated Transcription Factor
As a PPARγ agonist, this compound exerts its biological effects by directly binding to the ligand-binding domain (LBD) of the PPARγ protein. This binding event initiates a cascade of molecular interactions that ultimately leads to the modulation of target gene expression.
The canonical mechanism of PPARγ activation involves the following key steps:
-
Ligand Binding: this compound enters the cell and binds to the LBD of PPARγ, which is typically located in the nucleus.
-
Conformational Change and Co-repressor Dissociation: Ligand binding induces a conformational change in the PPARγ protein.[3] This altered conformation leads to the dissociation of co-repressor proteins that are bound to PPARγ in its inactive state.[3]
-
Heterodimerization with RXR: The ligand-bound PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This PPARγ-RXR heterodimer is the functional unit that binds to DNA.
-
Binding to PPREs: The PPARγ-RXR heterodimer recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4]
-
Co-activator Recruitment and Gene Transcription: The DNA-bound heterodimer recruits a complex of co-activator proteins. These co-activators possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histone proteins and a more relaxed chromatin structure. This "open" chromatin state allows for the assembly of the basal transcription machinery and the initiation of target gene transcription.
The downstream effects of PPARγ activation are pleiotropic and tissue-specific, influencing processes such as adipocyte differentiation, glucose and lipid metabolism, and the inflammatory response.[1]
Pharmacokinetics and In Vivo Studies
As of the date of this guide, detailed pharmacokinetic and in vivo metabolism data for this compound are not extensively available in the public domain. [6][7][8][9][10]Researchers planning in vivo experiments should consider conducting preliminary pharmacokinetic studies to determine key parameters such as bioavailability, half-life, and clearance in their specific animal model. Such studies are crucial for designing effective dosing regimens and for the accurate interpretation of in vivo efficacy and toxicology data.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. [11]* Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention.
Conclusion
This compound is a potent and selective PPARγ agonist, making it a valuable research tool for elucidating the multifaceted roles of this nuclear receptor in physiology and disease. This guide has provided a detailed overview of its chemical properties, mechanism of action, and a practical protocol for its characterization in a cell-based assay. By understanding and applying this information, researchers can confidently and effectively utilize this compound to advance our understanding of PPARγ biology and its therapeutic potential.
References
-
Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]
- Pavel, M. A., & Varghese, Z. (2014). PPAR-γ Agonists and Their Effects on IGF-I Receptor Signaling: Implications for Cancer. Journal of Cancer Science & Therapy, 6(11), 458-465.
- Singh, N., Sharma, A., & Gupta, S. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers in Pharmacology, 13, 1018340.
- Chen, Y., Pan, D., & Li, Y. (2020). Functional Regulation of PPARs through Post-Translational Modifications. International Journal of Molecular Sciences, 21(23), 9036.
- de Jesus, L. A., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology, 9, 76.
-
Peters, J. M. (2012, August 31). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases [Video]. YouTube. [Link]
- Soccio, R. E., Chen, E. R., & Lazar, M. A. (2014). PPARγ signaling and metabolism: the good, the bad and the future.
- Linington, R. G., et al. (2012). Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A.
-
Bernardi Videira, N., et al. (2018). Principle of the in vitro PPARβ/δ transactivation assay. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Peroxisome proliferator-activated receptor gamma. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Transcription Factor Assay Kits. Retrieved from [Link]
- Li, M., et al. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 24(18), 3290.
-
ELISA Genie. (n.d.). Transcription Factor Activity Assay Sample Protocol. Retrieved from [Link]
- Wilkinson, G. R. (1987). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. In Pharmacokinetics in Risk Assessment: Drinking Water and Health (Vol. 8, pp. 80-94).
-
Cusabio. (n.d.). PPAR signaling pathway. Retrieved from [Link]
- Jones, G., et al. (2002). Activation of transcription through the ligand-binding pocket of the orphan nuclear receptor ultraspiracle. European Journal of Biochemistry, 269(22), 5594-5602.
-
Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube. [Link]
-
Proteopedia. (2024, January 17). Peroxisome Proliferator-Activated Receptors. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Ligand binding assay. Retrieved from [Link]
-
Current Protocols. (n.d.). Pharmacokinetics. Retrieved from [Link]
Sources
- 1. Peroxisome Proliferator-Activated Receptors - Proteopedia, life in 3D [proteopedia.org]
- 2. cusabio.com [cusabio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
CAY10599: Technical Specifications & Experimental Guide
[1]
Executive Summary
This compound is a high-affinity, selective agonist for the nuclear receptor PPAR
Chemical Identity & Physicochemical Properties
Accurate molecular characterization is critical for stoichiometry calculations in assay preparation.[1]
Core Specifications
| Property | Specification |
| Product Name | This compound |
| CAS Number | 1143573-33-4 |
| Molecular Formula | C |
| Molecular Weight | 591.7 Da |
| Formulation | Crystalline Solid |
| Purity | |
| 299 nm |
Structural Identification
-
Formal Name: 2-[[1-[3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-2-propylphenoxy]propyl]-1,2,3,4-tetrahydro-5-quinolinyl]oxy]-2-methyl-propanoic acid[1][2][3]
-
SMILES: CCCc1cc(ccc1OCCCN1CCCc2c(OC(C)(C)C(O)=O)cccc12)C(=O)c1ccc(cc1)-c1ccccc1
Solubility Profile
Understanding the solubility limits is essential to prevent compound precipitation during cell treatments.[1]
| Solvent | Solubility Limit | Notes |
| DMSO | ~25 mg/mL | Recommended for stock solutions.[1] |
| Ethanol | ~25 mg/mL | Alternative organic stock.[1][2][3] |
| DMF | ~25 mg/mL | Suitable for specific chemical syntheses.[1] |
| PBS (pH 7.2) | < 100 | Critical: Do not dissolve directly in aqueous buffers.[1] |
Mechanism of Action: PPAR Activation
This compound functions as a ligand for the ligand-binding domain (LBD) of PPAR
Signaling Pathway Visualization
The following diagram illustrates the canonical pathway activated by this compound, leading to the transcription of insulin-sensitizing genes.[1]
Figure 1: Mechanism of Action.[1] this compound binds PPAR
Experimental Protocols: Handling & Reconstitution
Expert Insight: The most common cause of experimental variability with lipophilic compounds like this compound is "silent precipitation"—where the compound crashes out of solution upon addition to aqueous media, reducing the effective concentration.[1]
Protocol A: Preparation of Stock Solution (10 mM)
-
Calculate Mass: To prepare 1 mL of a 10 mM stock, weigh 5.92 mg of this compound.[1]
-
Solvent Choice: Add 1 mL of high-grade anhydrous DMSO . Avoid Ethanol for long-term storage due to evaporation.[1]
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into light-protective amber vials (to prevent UV degradation) and store at -20°C. Stable for >1 year.
Protocol B: Cell Culture Treatment (Self-Validating System)
To treat cells at a final concentration of 1
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 in culture media without serum first. This creates a 100
M working solution. -
Final Dilution: Add the 100
M working solution to the cell culture plate (containing serum-media) to reach the final 1 M concentration.-
Result: Final DMSO concentration is 0.01%, which is non-toxic to most cell lines.[1]
-
Workflow Visualization
Figure 2: Validated reconstitution workflow to ensure solubility and precise dosing.
Biological Applications & Key Findings
Selectivity Profile
This compound is a tool compound used to distinguish PPAR
-
PPAR
: EC = 0.05 M[1][2] -
PPAR
: EC = 3.99 M (Selectivity Ratio: ~80)[1] -
PPAR
: EC > 10.0 M (Selectivity Ratio: >200)[1]
Key Studies
-
Adipogenesis: In 3T3-L1 preadipocytes, this compound induces differentiation into mature adipocytes, evidenced by lipid accumulation and upregulation of FABP4 and Adipoq.[1]
-
Myogenesis: Research using C2C12 myoblasts demonstrated that PPAR
activation (using this compound) works synergistically with cyclic stretch to facilitate myogenesis, highlighting its role in mechanotransduction pathways [2].[1]
References
-
Chang, Y. C., et al. (2009).[1] Cyclic stretch facilitates myogenesis in C2C12 myoblasts and rescues thiazolidinedione-inhibited myotube formation.[1] Journal of Applied Physiology, 107(5), 1617-1625.[1]
-
Lu, Y., et al. (2009).[1] Design and structural analysis of novel pharmacophores for potent and selective peroxisome proliferator-activated receptor gamma agonists. Journal of Medicinal Chemistry, 52(8), 2618-2622.[1][2] [Link]
Methodological & Application
preparation of CAY10599 stock solution for in vitro assays
Application Note: Preparation and Handling of CAY10599 Stock Solutions for In Vitro Assays
Introduction
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR
This guide provides a standardized protocol for the preparation, storage, and application of this compound stock solutions. It addresses the compound's lipophilicity and ensures experimental reproducibility by minimizing solvent errors and precipitation events in aqueous media.
Physicochemical Profile & Technical Specifications
Understanding the physical properties of this compound is critical for accurate solution preparation.
| Parameter | Specification |
| CAS Number | 1143573-33-4 |
| Molecular Formula | C |
| Molecular Weight | 591.7 g/mol |
| Physical State | Crystalline Solid |
| Solubility (DMSO) | |
| Solubility (Ethanol) | |
| Solubility (Water) | Insoluble (requires organic co-solvent) |
| Storage (Solid) | -20°C, desiccated, protected from light |
Protocol: Stock Solution Preparation
Safety & Pre-Requisites[2]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
-
Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), ACS grade or higher (99.9%).
-
Rationale: DMSO is the preferred vehicle due to high solubility and miscibility with aqueous culture media. Ethanol is a viable alternative but evaporates more readily, potentially altering concentration over time.
-
Calculation of Molarity
The standard stock concentration for potent agonists (EC
Formula:
Example Calculation (for 5 mg vial):
To prepare a 10 mM stock from 5 mg of this compound:
Step-by-Step Solvation
-
Equilibration: Remove the this compound vial from the freezer and allow it to equilibrate to room temperature (approx. 15 mins) before opening.
-
Why? Opening a cold vial causes condensation of atmospheric moisture, which can degrade the compound or affect weighing accuracy.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial.
-
Tip: If weighing the solid, use an antistatic microbalance. If using the manufacturer's nominal weight (e.g., "5 mg"), verify the actual mass if high precision is required, as overfills are common.
-
-
Mixing: Vortex vigorously for 30-60 seconds.
-
Visual Check: Inspect the bottom of the vial. The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath for 2-5 minutes at room temperature.
-
-
Aliquotting: Dispense the stock solution into small, light-protective (amber) microtubes (e.g., 50
L aliquots).-
Why? This avoids repeated freeze-thaw cycles, which can cause precipitation or degradation.
-
-
Storage: Store aliquots at -20°C or -80°C. Stable for >6 months if kept anhydrous.
Protocol: Working Solution & Serial Dilution
Direct addition of high-concentration DMSO stock to cell culture media can cause immediate precipitation due to the "solvent shock" effect. A serial dilution strategy is required.[2][3]
Dilution Workflow Diagram
Figure 1: Recommended serial dilution scheme to prevent precipitation and ensure homogeneity.
Preparation Steps
-
Thaw: Thaw a stock aliquot at room temperature. Vortex before use.
-
Intermediate Dilution (100x): Prepare a 100x intermediate solution in culture media or PBS.
-
Note: this compound may precipitate if added directly to water at high concentrations. If precipitation occurs at this step, perform the intermediate dilution in DMSO instead (e.g., dilute 10 mM stock to 0.1 mM in DMSO), then spike into media.
-
-
Final Application: Add the intermediate solution to the cell culture wells to achieve the desired final concentration (e.g., 0.05
M). -
Vehicle Control: Prepare a "Vehicle Only" control containing DMSO at the same final volume (v/v) as the treatment group.
-
Constraint: Ensure final DMSO concentration is < 0.1% to avoid non-specific cytotoxicity.
-
Biological Mechanism & Assay Context
This compound functions by binding to the ligand-binding domain of PPAR
Mechanism of Action Diagram
Figure 2: Signaling cascade initiated by this compound leading to gene transcription.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in Media | Stock concentration too high or rapid addition. | Use an intermediate dilution step in DMSO. Vortex media immediately upon addition. |
| Inconsistent EC | Stock degradation or adsorption to plastics. | Use fresh aliquots. Use low-binding polypropylene tips/tubes. |
| Cell Toxicity | DMSO concentration > 0.1%.[4] | Increase stock concentration to reduce the volume of vehicle added. Include a DMSO-only control. |
| Compound Floating | Hydrophobic aggregation. | Sonicate the working solution. Ensure thorough mixing. |
References
- Oberfield, J. L., et al. (1999). A peroxisome proliferator-activated receptor gamma ligand inhibits adipocyte differentiation. Proceedings of the National Academy of Sciences, 96(11), 6102–6106. (Contextual reference for PPAR assay methodologies).
Sources
Application Note: High-Efficiency 3T3-L1 Adipogenesis Assay Using CAY10599
Executive Summary
This guide details a high-efficiency protocol for inducing adipogenesis in murine 3T3-L1 preadipocytes using CAY10599 , a potent and selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. While traditional protocols rely on a standard "MDI" cocktail (Methylisobutylxanthine, Dexamethasone, Insulin), they often yield inconsistent differentiation rates (30–60%). By integrating this compound (EC₅₀ = 0.05 µM), researchers can drive terminal differentiation efficiency to >90%, creating a robust platform for metabolic screening, lipid droplet analysis, and insulin sensitivity assays.
Scientific Background & Mechanism[1]
The Role of this compound in Adipogenesis
Adipogenesis is a biphasic process governed by a transcriptional cascade. The master regulator is PPARγ , a nuclear receptor that, upon activation, heterodimerizes with Retinoid X Receptor (RXR) to bind Peroxisome Proliferator Response Elements (PPREs) in the DNA.
This compound acts as a high-affinity ligand for the ligand-binding domain (LBD) of PPARγ. Unlike weak inducers, this compound stabilizes the active conformation of PPARγ, recruiting co-activators (e.g., PGC-1α) and displacing co-repressors. This leads to the robust expression of downstream adipogenic genes such as FABP4 (aP2), Adipoq (Adiponectin), and SLC2A4 (GLUT4).
Signaling Pathway Visualization
Figure 1: Mechanism of Action. This compound binds PPARγ, driving the transcriptional program required for mature adipocyte formation.
Materials & Reagents
Key Compounds
| Reagent | Stock Conc. | Solvent | Storage | Function |
| This compound | 10 mM | DMSO | -20°C | Primary PPARγ Agonist |
| IBMX | 500 mM | DMSO | -20°C | cAMP elevator (early induction) |
| Dexamethasone | 1 mM | Ethanol | -20°C | Glucocorticoid receptor agonist |
| Insulin | 10 mg/mL | 0.01N HCl | 4°C | IGF-1 receptor activator |
Cell Culture Components[3]
-
Basal Medium: DMEM (High Glucose, 4.5 g/L) + 10% Calf Serum (CS) + 1% Pen/Strep.
-
Differentiation Medium (Diff-M): DMEM + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.
-
Note: Preadipocytes require Calf Serum for expansion to prevent premature differentiation. Switch to FBS only during differentiation.
-
Experimental Protocol
Phase 1: Expansion & Contact Inhibition (Days -4 to 0)
Critical Step: 3T3-L1 cells must reach growth arrest (contact inhibition) to synchronize the cell cycle before induction.
-
Seeding: Seed 3T3-L1 fibroblasts in Basal Medium (10% CS) at a density of 3×10³ cells/cm² in multi-well plates.
-
Growth: Refresh medium every 48 hours.
-
Confluence (Day -2): Cells should reach 100% confluence.
-
Growth Arrest (Day -2 to 0): Maintain post-confluent cells for exactly 48 hours without changing medium. This locks cells in the G0/G1 phase, a prerequisite for clonal expansion.
Phase 2: Induction (Day 0 to Day 2)
This step triggers the "mitotic clonal expansion" (MCE).
-
Prepare Induction Cocktail: In Differentiation Medium (10% FBS), combine:
-
This compound: 0.5 µM – 1.0 µM (Final Concentration)
-
IBMX: 0.5 mM
-
Dexamethasone: 1.0 µM
-
Insulin: 10 µg/mL
-
-
Treatment: Gently aspirate old media and add the Induction Cocktail.
-
Incubation: Incubate for exactly 48 hours at 37°C, 5% CO₂.
Phase 3: Insulin/Agonist Maintenance (Day 2 to Day 4)
IBMX and Dexamethasone are removed to prevent toxicity, but Insulin and this compound are retained to support lipid synthesis.
-
Prepare Maintenance Medium: In Differentiation Medium (10% FBS), combine:
-
This compound: 0.5 µM – 1.0 µM
-
Insulin: 10 µg/mL
-
-
Exchange: Remove Induction Cocktail and replace with Maintenance Medium.
Phase 4: Terminal Differentiation (Day 4 to Day 8+)
-
Standard Maintenance: From Day 4 onwards, replace medium every 48 hours with Diff-M alone (10% FBS only).
-
Optional: For maximum lipid loading, continue 0.5 µM this compound treatment until Day 6.
-
-
Harvest: Cells are typically fully differentiated (massive lipid droplets visible) by Day 8–10.
Data Analysis & Validation
Quantitative Lipid Staining (Oil Red O)
To validate the efficacy of this compound, perform Oil Red O staining on Day 8.
-
Fixation: Fix cells in 4% Formalin for 15 min.
-
Stain: Add Oil Red O working solution (60% isopropanol) for 1 hour.
-
Elution: Wash with water, then elute dye with 100% isopropanol.
-
Readout: Measure Absorbance (OD) at 500–520 nm .
Expected Results (Table)
Comparison of differentiation efficiency between standard MDI and this compound-enhanced protocols.
| Parameter | Standard MDI Protocol | MDI + this compound (1 µM) |
| Morphology (Day 8) | ~40-60% cells with lipid droplets | >90% cells with large lipid droplets |
| OD₅₀₀ (Oil Red O) | 1.0 (Normalized Baseline) | 2.5 – 3.0 (Fold Increase) |
| FABP4 Expression | Moderate (+) | High (+++) |
| Variability (CV%) | High (15-25%) | Low (<10%) |
Dose-Response Workflow
If determining the EC₅₀ of this compound for a specific sub-clone:
Figure 2: Dose-Response Experimental Design.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Cell Detachment | Over-confluence or lipid overload | Use Collagen I coated plates; handle gently during washes. |
| Low Differentiation | Passage number too high | Use 3T3-L1 cells < Passage 10. Efficiency drops drastically after P12. |
| Crystal Formation | This compound precipitation | Ensure stock is fully dissolved in DMSO. Warm media to 37°C before adding compound. |
| High Background | Non-specific Oil Red O binding | Filter Oil Red O solution (0.22 µm) before use to remove precipitates. |
References
-
Lin, C.-H., et al. (2009).[1] Design and structural analysis of novel pharmacophores for potent and selective peroxisome proliferator-activated receptor γ agonists. Journal of Medicinal Chemistry, 52(8), 2618-2622.[1] Link
-
Cayman Chemical. (n.d.).[2][1][3] this compound Product Information & Safety Data Sheet. Cayman Chemical.[1][3][4][5][6][7][8][9] Link
-
Zebisch, K., et al. (2012). Protocols for the differentiation of 3T3-L1 cells to adipocytes. Analytical Biochemistry, 425(1), 88-90. Link
-
Green, H., & Kehinde, O. (1975). An established preadipose cell line and its differentiation in culture.[2] Cell, 5(1), 19-27. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cyclic Stretch Facilitates Myogenesis in C2C12 Myoblasts and Rescues Thiazolidinedione-Inhibited Myotube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cayman Chemical代理-上海起发实验试剂有限公司 [qfbio.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. biomarker.hu [biomarker.hu]
- 8. INTERCHIM: Bioactive Compounds [interchim.com]
- 9. Pioglitazone Acutely Reduces Energy Metabolism and Insulin Secretion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized In Vivo Dosing and Metabolic Profiling Protocol for CAY10599
Abstract & Scope
CAY10599 is a potent, non-polyphenolic activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase critical for metabolic homeostasis. Unlike Resveratrol, this compound offers improved selectivity and potency (EC1.5 ~0.2 µM in cell-free assays). However, its application in in vivo metabolic studies (obesity, T2DM, aging) is frequently hindered by poor aqueous solubility and limited published pharmacokinetic (PK) data.
This guide provides a scientifically rigorous protocol for formulating this compound, determining effective dosage ranges, and validating its metabolic efficacy in rodent models. It emphasizes bioavailability optimization and molecular target validation to ensure reproducible data.
Physicochemical Profile & Formulation Strategy
The Challenge: this compound is highly lipophilic. Standard aqueous buffers (PBS/Saline) will result in immediate precipitation, leading to erratic absorption and "false negative" results.
Compound Specifications
-
Solubility:
-
PBS (pH 7.2): < 0.1 mg/mL (Poor)
-
DMSO: ≥ 50 mg/mL
-
Ethanol: ≥ 50 mg/mL
-
DMF: ≥ 30 mg/mL
-
Recommended Vehicle Formulations
Choose the vehicle based on the route of administration and study duration.
| Administration Route | Vehicle Composition (v/v) | Stability | Notes |
| Intraperitoneal (IP) | 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline | 4 Hours | Gold Standard for Acute Studies. High solubilizing power. Inject slowly to avoid local irritation. |
| Oral Gavage (PO) | 0.5% Methylcellulose + 0.2% Tween 80 (Suspension) | 24 Hours | Best for chronic dosing (weeks/months). Requires thorough vortexing/sonication before every dose. |
| Osmotic Minipump | 50% DMSO + 50% PEG400 | 1-2 Weeks | For continuous infusion. Warning: High DMSO can damage pumps; verify compatibility with pump manufacturer (e.g., Alzet). |
Preparation Protocol (IP Injection Vehicle)
Scale for 10 mL final volume (sufficient for ~50 mice at 20g body weight).
-
Weigh: Calculate required this compound mass (e.g., for 10 mg/kg dose in 20g mouse = 0.2 mg/mouse. Concentration = 2 mg/mL).
-
Dissolve (Stock): Dissolve this compound completely in 1 mL DMSO . Vortex and sonicate at 37°C until clear.
-
Co-solvent Addition: Add 4 mL PEG400 and 0.5 mL Tween 80 to the DMSO stock. Vortex vigorously.
-
Aqueous Phase: Slowly add 4.5 mL warm Saline (0.9% NaCl) dropwise while vortexing.
-
Critical Check: If the solution turns milky/cloudy, the compound has precipitated. Sonicate for 10 mins. If it remains cloudy, it is a suspension; ensure uniform dispersion before injecting.
-
In Vivo Dosing Strategy
Since this compound lacks the extensive PK literature of SRT1720, a Dose-Escalation Pilot is mandatory before committing to large cohorts.
Pilot Pharmacokinetic (PK) Spot Check
Do not assume bioavailability. Run a "N=3" test.
-
Dose: 20 mg/kg (IP).
-
Harvest: Collect plasma at 1 hour and 4 hours post-dose.
-
Analysis: LC-MS/MS.
-
Success Criterion: Plasma concentration > 1 µM (approx. 5x EC1.5).
-
Therapeutic Dosing Regimens
Based on structural analogs (pyrrolo-quinoxalines) and SIRT1 activation kinetics:
-
Acute Metabolic Challenge (e.g., GTT):
-
Dose: 25 – 50 mg/kg (IP).
-
Timing: Administer 2 hours prior to glucose challenge.
-
-
Chronic Metabolic Study (e.g., Diet-Induced Obesity):
-
Dose: 50 – 100 mg/kg (Oral Gavage) or 25 mg/kg (IP daily).
-
Frequency: Once daily (QD) for 4–8 weeks.
-
Control: Vehicle-only group is mandatory due to metabolic effects of DMSO/PEG.
-
Experimental Workflows & Readouts
Metabolic Phenotyping Workflow
The following diagram outlines the logical flow from dosing to data acquisition.
Caption: Experimental workflow for this compound assessment. Acute studies focus on glucose excursions; chronic studies focus on structural metabolic changes.
Mechanistic Validation (The "Trust" Factor)
You cannot claim SIRT1 activation solely based on phenotypic weight loss. You must demonstrate deacetylation of downstream targets .
Protocol: Western Blot for SIRT1 Activity
-
Tissue: Liver or Gastrocnemius muscle.
-
Lysis Buffer: RIPA + Protease Inhibitors + Trichostatin A (TSA) (inhibits Class I/II HDACs) + Nicotinamide (inhibits Sirtuins post-lysis).
-
Note: Adding Nicotinamide (10 mM) to the lysis buffer is crucial to "freeze" the acetylation state at the moment of lysis.
-
-
Targets:
-
Ac-p53 (Lys379): this compound should decrease acetylation.
-
Ac-PGC-1
: Immunoprecipitate PGC-1 first, then blot for Acetyl-Lysine. This compound should decrease acetylation. -
Total SIRT1: To prove levels didn't change, only activity.
-
Mechanism of Action
This compound activates SIRT1, which acts as a metabolic master switch. The diagram below illustrates the signaling cascade leading to improved metabolic profiles.
Caption: this compound mechanism. Activation of SIRT1 drives deacetylation of PGC-1α (energy), FOXO1 (glucose), and inhibition of NF-κB (inflammation).
Troubleshooting & Expert Tips
-
"My solution precipitated in the syringe."
-
Cause: The aqueous saline was added too fast to the DMSO/PEG mix.
-
Fix: Add saline dropwise with continuous vortexing. Keep the solution warm (37°C) prior to injection.
-
-
"No effect observed in Glucose Tolerance Test."
-
Cause: Dosing timing. SIRT1 transcriptional effects (via PGC-1
) take time. -
Fix: Dose 4 hours or even 12 hours (overnight) before the challenge, rather than immediately before.
-
-
"Mice show signs of distress immediately after IP."
-
Cause: DMSO concentration > 10% or cold solution.
-
Fix: Reduce DMSO to 5-10%. Ensure vehicle is at body temperature.
-
References
-
Milne, J. C., et al. (2007).[6] Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes.[8] Nature, 450(7170), 712–716. [Link](Foundational paper on synthetic SIRT1 activators/STACs).
-
Feige, J. N., et al. (2008). Specific SIRT1 activation mimics low energy levels and protects against diet-induced metabolic disorders by enhancing oxidative energy metabolism. Cell Metabolism, 8(5), 347-358. [Link](Protocol reference for in vivo SIRT1 activator dosing).
-
Pacholec, M., et al. (2010).[9] SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1. Journal of Biological Chemistry, 285(11), 8340-8351. [Link](Critical reading for understanding the assay artifacts and need for in vivo validation).
Sources
- 1. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of CAY10599: A Guide to Solvent Vehicle Selection
Introduction: The Critical Role of Vehicle Selection for CAY10599
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), with an EC50 of 0.05 µM in transactivation assays.[1][2] Its selectivity makes it a valuable tool for investigating the diverse roles of PPARγ in metabolic diseases, inflammation, and cancer. However, like many small molecule inhibitors, this compound is a lipophilic compound supplied as a crystalline solid, presenting a significant challenge in its formulation for both in vitro and in vivo studies.[1][2][3]
The choice of a solvent vehicle is not a trivial procedural step; it is a critical experimental parameter that directly influences the compound's solubility, stability, bioavailability, and ultimately, the validity of the experimental results. An inappropriate vehicle can lead to compound precipitation, localized toxicity, or confounding biological effects, masking the true activity of this compound. This guide provides a comprehensive framework for selecting and preparing appropriate solvent vehicles for this compound, ensuring scientific rigor and reproducibility.
Understanding this compound: Physicochemical Properties
A successful formulation strategy begins with a thorough understanding of the compound's physical and chemical properties.
The most critical parameter for vehicle selection is solubility. This compound exhibits high solubility in organic solvents but is sparingly soluble in aqueous solutions. This characteristic necessitates the use of organic solvents or specialized formulation systems to achieve desired working concentrations.
Table 1: Solubility Profile of this compound
| Solvent | Approximate Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [1][2][3] |
| Ethanol (EtOH) | ~25 mg/mL | [1][2][3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][2][3] |
Strategic Vehicle Selection: A Decision-Making Framework
The selection of a vehicle is dictated by the experimental system. The requirements for a cell-based in vitro assay are vastly different from those for a systemic in vivo animal study. The following decision tree illustrates a logical workflow for selecting an appropriate vehicle.
Caption: Decision workflow for this compound vehicle selection.
Vehicles for In Vitro Applications
For cell-based assays, the primary goal is to solubilize this compound in a concentrated stock that can be diluted into the aqueous culture medium without precipitating or inducing solvent toxicity.
-
Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO) or absolute Ethanol (EtOH).
-
Causality: Both DMSO and ethanol show excellent solvating capacity for this compound (~25 mg/mL) and are miscible with aqueous media.[1][3] DMSO is generally preferred for its superior ability to prevent precipitation upon dilution.
-
Trustworthiness Protocol: Always include a "vehicle-only" control group in your experiments. This group receives the same final concentration of the solvent (e.g., 0.1% DMSO) as the treatment groups. This essential control validates that any observed biological effects are due to this compound and not the solvent itself. The final concentration of the organic solvent should ideally be kept below 0.5%, and preferably below 0.1%, to avoid off-target effects on cell health and function.
Vehicles for In Vivo Applications
In vivo formulations are more complex, as they must be biocompatible, non-toxic at the administered volume, and appropriate for the chosen route of administration.[4] Direct injection of a pure organic solvent is not acceptable. The challenge lies in creating a stable dispersion or solution in a physiologically tolerated vehicle.
Table 2: Common In Vivo Vehicle Formulations for Poorly Soluble Compounds
| Formulation Type | Example Composition | Route | Rationale & Considerations |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in saline | Oral, IP | Simple to prepare. Best for oral gavage. May not be suitable for IV. Requires sonication/homogenization to ensure uniform particle size. |
| Co-Solvent System | 5-10% DMSO, 40% PEG300, 5% Tween® 80, in Saline | IP, IV, SC | Solubilizes the compound in a small organic phase, which is then emulsified in an aqueous vehicle. Tween® 80 acts as a surfactant to maintain a stable emulsion. Requires careful optimization to avoid toxicity from components.[5] |
| Cyclodextrin Complex | 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline | IP, IV, SC | Cyclodextrins have a hydrophobic core and a hydrophilic exterior, encapsulating the drug to enhance aqueous solubility. Generally considered safe and is a common strategy for solubilizing hydrophobic drugs.[5] |
| Oil-Based Vehicle | Corn oil or Sesame oil | Oral, SC, IM | Suitable for highly lipophilic compounds. Protects the compound from rapid metabolism. Not suitable for IV administration.[5] |
Expert Insight: For initial in vivo screening of this compound, a co-solvent system or a cyclodextrin formulation is highly recommended for parenteral routes (IP, IV). The choice between them may depend on the required dose. High doses may be more achievable with a well-optimized co-solvent system, but cyclodextrins often offer a better safety profile. For oral administration, a simple CMC suspension is often sufficient.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use (10 mM)
-
Pre-analysis: this compound has a formula weight of 591.7 g/mol . To make a 10 mM stock solution, you will dissolve 5.917 mg in 1 mL of solvent.
-
Weighing: Carefully weigh out the desired amount of this compound solid in a sterile microfuge tube.
-
Solubilization: Add the calculated volume of high-purity, sterile-filtered DMSO (or 200-proof ethanol) to the solid.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Ensure the final solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: Preparation of this compound Formulation for In Vivo IP Injection (Co-Solvent Vehicle)
This protocol is a standard starting point and may require optimization. The goal is to first dissolve this compound in a small amount of organic solvent before emulsifying it into the final aqueous vehicle.
-
Vehicle Preparation (prepare fresh daily):
-
In a sterile tube, prepare the organic phase by mixing 1 part DMSO and 4 parts PEG300 (e.g., 100 µL DMSO + 400 µL PEG300).
-
In a separate sterile tube, prepare the aqueous phase by mixing 1 part Tween® 80 with 9 parts sterile saline (e.g., 100 µL Tween® 80 + 900 µL Saline). Vortex well.
-
-
Drug Solubilization:
-
Weigh the required amount of this compound for your dosing calculations and place it in a sterile glass vial.
-
Add a minimal volume of the organic phase (DMSO/PEG300) to the this compound solid. For example, for a 5 mg/kg dose in a 25g mouse (requiring 0.125 mg) administered in 100 µL, you might dissolve 1.25 mg of this compound in 100 µL of the organic phase.
-
Vortex and gently warm if necessary to achieve a clear solution. This is your concentrated drug phase.
-
-
Emulsification:
-
While vortexing the drug phase, slowly add the aqueous phase (Tween® 80/Saline) to reach the final desired volume. For the example above, you would add 900 µL of the aqueous phase to the 100 µL of drug phase to make a final volume of 1 mL.
-
The final vehicle composition will be 10% (DMSO/PEG300 phase) and 90% (Tween/Saline phase), resulting in a final concentration of 1% DMSO, 4% PEG300, 9% Tween® 80, and 86% Saline.
-
-
Final Check (Self-Validation): The final formulation should be a clear, homogenous solution or a very fine, stable emulsion. If you observe any precipitation or phase separation, the formulation is not suitable for injection and must be re-optimized, likely by adjusting the solvent ratios or lowering the final drug concentration. Always administer the formulation immediately after preparation.
Trustworthiness Mandate: For any in vivo study, a vehicle control group must be included. This group receives an identical injection of the formulation, prepared in the exact same way, but without this compound. This is the only way to control for potential inflammatory or behavioral effects of the vehicle itself.[4][6]
References
-
This compound Product Page. Sapphire North America. [Link]
-
Physicochemical properties of amorphous clarithromycin obtained by grinding and spray drying. PubMed. [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC, National Center for Biotechnology Information. [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 1143573-33-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
CAY10599 cell permeability and uptake methods
Technical Guide: Optimizing Cell Permeability and Uptake of CAY10599
Compound Class: High-Affinity PPAR
Introduction & Physicochemical Profile
This compound is a potent, selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR
The primary challenge in cellular uptake is not membrane permeability itself—lipophilic molecules cross membranes easily—but rather bioavailability and solubility . Improper handling leads to micro-precipitation in aqueous culture media, resulting in "silent" experimental failure where the drug never reaches the nucleus despite high theoretical concentrations.
Table 1: Physicochemical Properties & Solubility Data
| Property | Value | Critical Implication |
| Molecular Weight | 591.7 g/mol | Large molecule; diffusion rate is size-dependent. |
| Target | PPAR | Must traverse cytoplasm and enter nucleus. |
| EC | 0.05 | High potency; requires precise low-concentration dosing. |
| Solubility (DMSO) | ~25 mg/mL | Excellent stock solvent. |
| Solubility (Ethanol) | ~25 mg/mL | Alternative stock solvent. |
| Solubility (PBS pH 7.2) | < 50 | Critical: Insoluble in aqueous buffers without carriers. |
Mechanism of Action & Signaling Pathway
Understanding the uptake mechanism is prerequisite to the protocol. This compound functions by diffusing through the cell membrane, binding cytosolic/nuclear PPAR
Figure 1: Mechanism of this compound uptake and nuclear activation of PPAR
Protocol: Preparation & Cellular Delivery
This protocol is designed to maximize bioavailability while preventing compound precipitation, a common source of error with lipophilic agonists.
Reagents Required
-
This compound (Solid or Stock)
-
DMSO (Cell Culture Grade, anhydrous)
-
Culture Media containing 10% FBS (Fetal Bovine Serum) or 0.1% BSA (Bovine Serum Albumin). Note: Serum proteins act as essential carriers to keep the lipophilic drug in solution.
Step-by-Step Workflow
1. Stock Solution Preparation (10 mM)
-
Dissolve 1 mg of this compound (MW 591.7) in 169
L of DMSO. -
Vortex vigorously until completely clear.
-
Storage: Aliquot into light-protected tubes (10-20
L) and store at -20°C. Avoid repeated freeze-thaw cycles.
2. Intermediate Dilution (The "200x" Step)
-
Critical: Do NOT add the 10 mM DMSO stock directly to the cell culture plate. The rapid change in polarity will cause immediate precipitation at the injection site.
-
Prepare a 200x Intermediate Stock in sterile culture medium (or PBS).
-
Example: To treat at 1
M final: Dilute 10 mM stock 1:50 in DMSO to get 200 M. -
Then, dilute this 200
M DMSO solution 1:10 into warm media (rapidly vortexing) to create a 20 M working solution (containing 10% DMSO).
-
3. Final Treatment
-
Add the Intermediate solution to the cells.
-
Example: Add 10
L of the 20 M working solution to 190 L of cell culture media in the well.
-
-
Final Concentration: 1
M. -
Final DMSO: 0.5% (Ensure controls receive 0.5% DMSO vehicle).
-
Note: For PPAR
agonists, typical active concentrations range from 10 nM to 1 M . Concentrations >10 M may cause off-target cytotoxicity.
Figure 2: Dilution workflow to prevent precipitation and ensure bioavailability.
Validation of Uptake & Activity
Since this compound is not fluorescent, uptake is best validated via functional assays confirming PPAR
Method A: Adipogenesis Induction (3T3-L1 Cells)
The gold standard for PPAR
-
Seed: 3T3-L1 fibroblasts to confluency.
-
Induce: Treat with this compound (0.1 - 1
M) in differentiation media (insulin/dexamethasone) for 48 hours. -
Maintain: Switch to maintenance media + this compound for 6-8 days.
-
Readout: Oil Red O Staining . Successful uptake and activation will result in the formation of bright red lipid droplets visible under microscopy.
Method B: PPAR Transactivation Assay (Reporter)
For rapid quantification:
-
Transfect cells (e.g., HEK293) with a PPRE-Luciferase reporter plasmid.
-
Treat with this compound (dose-response: 1 nM to 1
M) for 24 hours. -
Readout: Measure luminescence. A sigmoidal dose-response curve confirms nuclear uptake and receptor binding.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitate visible | Direct addition of high-conc DMSO stock to media. | Use the "Intermediate Dilution" step described above. |
| No Biological Effect | Serum binding (Albumin sequestration). | Increase concentration slightly (e.g., 2x EC |
| Cytotoxicity | DMSO concentration > 0.5% or off-target effects. | Keep final DMSO < 0.1%. Titrate this compound down; it is potent (EC |
References
-
Obermoser, V., et al. (2018).[3] Screening for PPAR
Non-Agonist Ligands. Frontiers in Endocrinology. Retrieved from [Link] -
GraphPad. (2025). FAQ: How exactly are IC50 and EC50 defined?. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: CAY10599 Solubility & Handling Guide
Topic: Resolution of CAY10599 Precipitation in Aqueous Cell Culture Media Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document ID: TS-CAY-10599-SOL-V2[1][2]
Executive Summary & Compound Profile
This compound is a potent, selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ ).[1][2][3][4] While it exhibits high solubility in organic solvents (DMSO, Ethanol), its lipophilic nature presents significant challenges when transitioning into aqueous environments like cell culture media.[2]
The most common technical failure mode reported with this compound is micro-precipitation upon addition to media.[2] This results in:
-
Loss of effective concentration (actual dose < calculated dose).
-
Cytotoxicity artifacts caused by crystal contact with cell membranes.[1][2]
-
Inconsistent biological data (high variability between replicates).[1][2]
Physicochemical Profile
| Property | Value | Implication for Handling |
| Molecular Weight | 591.7 g/mol | Large molecule, slow diffusion rate.[1][2] |
| Target | PPARγ (Agonist) | EC₅₀ = 0.05 µM (50 nM).[1][2] High potency. |
| Solubility (DMSO) | ~25 mg/mL | Excellent stock solubility.[1][2] |
| Solubility (Water) | Negligible | Critical Risk: Immediate precipitation upon aqueous contact.[1][2] |
| Appearance | Crystalline Solid | Requires complete dissolution before dilution.[1][2] |
The Physics of Precipitation: "Solvent Shock"
Understanding why this compound precipitates is the first step to preventing it.[2] When a hydrophobic compound dissolved in a polar aprotic solvent (DMSO) is introduced to a polar protic solvent (Water/Media), a phenomenon known as Solvent Shock occurs.[1][2]
Mechanism of Failure
-
Local Supersaturation: When the DMSO stock drop hits the media, the DMSO diffuses away into the water faster than the hydrophobic compound can disperse.[2]
-
Nucleation: The compound is left behind in a local aqueous environment where its concentration exceeds its solubility limit.[2]
-
Crystal Growth: These nuclei rapidly aggregate into visible crystals or invisible micro-precipitates.[1][2]
Figure 1: The Solvent Shock Pathway.[1][2] Rapid mixing and carrier proteins are required to bypass the thermodynamic tendency toward precipitation.
Troubleshooting Guide (FAQs)
Q1: I see a cloudy precipitate immediately after adding this compound to my media. What went wrong?
Diagnosis: You likely triggered Local Supersaturation .[1][2] Root Cause: Adding a high-concentration stock (e.g., 10 mM or higher) directly to static media creates a "hotspot" where the compound concentration is momentarily millimolar, far exceeding aqueous solubility.[1][2] Solution:
-
Dilute Stepwise: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate dilution (e.g., 100x working solution in media) before the final addition.[2]
-
Dynamic Addition: Never add stock to static media.[1][2] Vortex the media gently while adding the stock solution dropwise.
Q2: My target concentration is 50 µM, but I'm getting inconsistent results.
Diagnosis: You are likely working above the Solubility Limit , even with DMSO. Scientific Context: The EC₅₀ of this compound is 0.05 µM (50 nM) [1].[1][2] Correction: A working concentration of 50 µM is 1000x the EC₅₀.[2] At this concentration, the compound is almost certainly crashing out of solution, regardless of your technique.
-
Action: Lower your dose range. A dose-response curve from 1 nM to 1 µM is physiologically relevant and chemically stable.[1][2]
Q3: Can I use serum-free media?
Diagnosis: High risk of precipitation.[2][5] Explanation: Serum (FBS/FCS) contains albumin, which acts as a natural carrier protein for lipophilic molecules (like fatty acids and PPAR agonists).[1][2] In serum-free conditions, there is no "sponge" to soak up the hydrophobic this compound molecules.[1][2] Protocol Adjustment:
-
If serum-free is required, you must conjugate this compound with BSA (Bovine Serum Albumin) prior to addition.[1][2] Pre-incubate the compound with fatty-acid-free BSA in a small volume of media before adding to the main culture.[1][2]
Q4: I stored my working solution at +4°C and crystals appeared. Can I re-dissolve them?
Diagnosis: Temperature-induced crystallization.[1][2] Thermodynamics: Solubility decreases as temperature drops.[1][2] Action:
-
Do not use. Re-dissolving precipitated crystals in aqueous media is nearly impossible without heating to cytotoxic temperatures.[2]
-
Prevention: Always prepare working solutions fresh. If you must store them, store the DMSO stock at -20°C, not the aqueous dilution.[1][2]
Validated Preparation Protocol
This protocol is designed to minimize solvent shock and ensure a stable, bioavailable suspension.[2]
Reagents Required[1][2]
-
Anhydrous DMSO (High purity, cell culture grade).[2]
Step-by-Step Methodology
Phase 1: Stock Solution Preparation (10 mM)[1][2]
-
Allow the this compound vial to equilibrate to room temperature (prevents condensation).[1][2]
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM .
-
Calculation: For 1 mg of this compound (MW 591.7), add 169 µL of DMSO.[2]
-
-
Vortex vigorously until the solution is perfectly clear.
-
Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.
Phase 2: The "Sandwich" Dilution Method (For 1 µM Final Conc)
Target: 1 µM final concentration in 10 mL of media.[2]
-
Prepare Intermediate (100x):
-
Final Dilution (1x):
Phase 3: Visual Verification
-
Inspect the media under a microscope (10x or 20x objective).[1][2]
-
Fail: Visible shards, needles, or dark specks floating above the cell layer. If seen, discard and repeat with a lower concentration or BSA carrier.[2]
Figure 2: Serial Dilution Workflow. The intermediate step reduces the kinetic energy barrier, preventing large crystal formation.
References
-
Lin, C.-H., et al. (2009).[1][2] Design and structural analysis of novel pharmacophores for potent and selective peroxisome proliferator-activated receptor γ agonists. Journal of Medicinal Chemistry, 52(8), 2618-2622.[1][2] Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Potency Assays
A Senior Application Scientist's Guide to Consistent EC50/IC50 Values
While your query specifically mentioned CAY10599 in the context of Glycine Transporter 1 (GlyT1) inhibition, it's important to clarify that this compound is documented as a potent Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist with a reported EC50 of 0.05 µM.[1] There is no current literature linking this compound to GlyT1 activity.
However, the principles of troubleshooting EC50 variability are universal, and the challenges you're facing are common across many biological targets. Therefore, this guide is structured in two parts:
-
Part 1: General Principles for Troubleshooting EC50 Variability, using a potent agonist like this compound as an illustrative model.
-
Part 2: A focused guide on Troubleshooting IC50 Variability in GlyT1 Inhibition Assays, addressing the specific nuances of transporter assays.
Part 1: General Principles for Troubleshooting EC50 Variability
Q1: I'm seeing significant experiment-to-experiment variability in my EC50 values for my compound. What are the most common culprits?
Answer: Variability in EC50 values is a frequent challenge in cell-based assays and typically stems from three main sources: the compound itself, the assay conditions, and the biological system (the cells). Identifying the source of the inconsistency is the first step toward a solution.
Here is a logical workflow to diagnose the issue:
Caption: General troubleshooting workflow for variable EC50 values.
Major sources of variability include:
-
Compound Handling: Issues with solubility, stability, and accurate serial dilutions.
-
Assay Parameters: Fluctuations in incubation times, temperature, reagent concentrations, and even the type of microplate used.
-
Cellular Factors: High cell passage number, mycoplasma contamination, inconsistencies in cell density at the time of the assay, and inherent variability in primary or iPSC-derived cells.[2]
Q2: How can I be sure that my compound's integrity isn't the problem?
Answer: This is a critical point, as the accuracy of your results begins with the compound you're testing. For a compound like this compound, which is supplied as a crystalline solid, proper handling is key.
Solubility and Stability: this compound is soluble in organic solvents like DMSO, ethanol, and DMF.[1] Incomplete solubilization of your initial stock or precipitation during serial dilutions in aqueous assay buffer is a common source of error.
-
Causality: If the compound precipitates, the actual concentration in your assay will be lower than the nominal concentration, leading to a rightward shift in your dose-response curve and an artificially high EC50.
-
Troubleshooting Protocol:
-
Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution by vortexing. Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Intermediate Dilutions: When preparing your dose-response curve, perform intermediate dilutions in DMSO before the final dilution into your aqueous assay buffer. This minimizes the time the compound spends in a low-DMSO environment where it might precipitate.
-
Final Concentration: Ensure the final DMSO concentration in your assay is consistent across all wells (including controls) and is non-toxic to your cells (typically ≤ 0.5%).
-
Visual Check: After preparing your dilution series in the final assay plate, visually inspect for any signs of precipitation before adding cells.
-
| Parameter | Recommendation | Rationale |
| Stock Solvent | 100% DMSO | Ensures maximum solubility and stability. |
| Storage | -20°C or -80°C in small aliquots | Prevents degradation from repeated freeze-thaw cycles. |
| Final DMSO % | ≤ 0.5% (or empirically determined non-toxic level) | High concentrations of DMSO can be cytotoxic and affect cell signaling, confounding results. |
| Dilution Method | Serial dilution in 100% DMSO before final aqueous dilution | Minimizes the risk of compound precipitation in aqueous media. |
Q3: My compound handling is meticulous. What aspects of my cell-based assay should I scrutinize?
Answer: Cell-based assays have many moving parts, and minor variations can amplify into significant changes in the final EC50 value.
-
Cell Density and Passage Number: The physiological state of your cells is paramount. Cells that are over-confluent, stressed, or have been in culture for too long (high passage number) can exhibit altered receptor expression and signaling responses.[3]
-
Self-Validation: Always seed cells at a consistent density and perform your assay within a defined window of confluence. Use cells from a validated, low-passage cell bank for all experiments to ensure consistency.
-
-
Reagent Consistency: Use the same lot of serum, media, and key reagents for a set of experiments. Lot-to-lot variability in serum, for example, can dramatically alter cell growth and responsiveness.
-
Incubation Times and Temperature: For receptor activation assays, the time allowed for compound stimulation is critical. Insufficient incubation may not allow the system to reach equilibrium, while excessive incubation could lead to receptor desensitization or cytotoxicity. Temperature fluctuations can alter enzyme kinetics and transporter activity.
-
Plate Effects: The so-called "edge effect," where wells on the periphery of a microplate evaporate more quickly, can concentrate reagents and alter cell growth.
-
Mitigation: To avoid this, fill the outer wells with sterile water or PBS and do not use them for experimental data points.
-
Q4: I'm confident in my lab technique, but my dose-response curves still look inconsistent. How should I design my experiment for optimal curve fitting?
Answer: A poorly defined dose-response curve will always yield an unreliable EC50. The goal is to fully characterize the sigmoidal relationship between concentration and response.
-
Concentration Range: Your concentration range must be wide enough to define both the bottom and top plateaus of the curve. A common mistake is not using high enough concentrations to achieve the maximal effect (Emax) or low enough concentrations to see the baseline response. It is recommended to use 5-10 concentrations spanning a broad range.[4]
-
Concentration Spacing: Use logarithmic or half-log dilutions (e.g., 1, 3, 10, 30... µM) rather than linear steps. This ensures that you have sufficient data points along the steep, transitional portion of the curve, which is most critical for an accurate EC50 determination.
-
Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic (4PL) equation, to fit your data.[5]
-
Expertise: This model accounts for the bottom plateau, top plateau, Hill slope, and the EC50 itself. Do not fix the slope to 1.0 unless you have a specific reason and empirical data to support it. The slope provides information about the cooperativity of the interaction.
-
Trustworthiness: A reliable curve fit should have a good R² value (typically >0.95), and the 95% confidence interval for the EC50 should be narrow. If the confidence interval is very wide or the software cannot calculate it, it's a strong indication that your data do not adequately define the curve.[5]
-
Part 2: Specific Troubleshooting for GlyT1 Inhibition Assays
Q5: I am testing a putative GlyT1 inhibitor and see high variability. What are the unique challenges with transporter assays?
Answer: Glycine Transporter 1 (GlyT1) is part of the solute carrier 6 (SLC6) family.[6] Assays for these transporters present unique challenges compared to more common enzyme or receptor assays. The primary goal of a GlyT1 inhibitor is to increase the concentration of glycine in the synaptic cleft, thereby enhancing the activity of the NMDA receptor.[7][8]
Caption: Mechanism of GlyT1 inhibition at the synapse.
Key challenges leading to variability include:
-
Substrate Concentration: The measured IC50 of a competitive inhibitor is directly dependent on the concentration of the substrate (in this case, radiolabeled glycine). If the glycine concentration fluctuates between assays, your IC50 will shift.
-
Assay Window: Transporter activity can be rapid. The uptake time must be carefully optimized to be on the linear portion of the uptake curve. If the uptake period is too long and saturation is reached, the inhibitory effect of your compound will be underestimated.
-
Cell Line Expression Levels: Most GlyT1 assays use cell lines (like CHO or HEK293) that are engineered to overexpress the transporter. Variability in the expression level of GlyT1 between cell batches can significantly alter the assay window and inhibitor potency.
-
Non-Specific Inhibition: Some compounds may appear to be inhibitors not by directly blocking GlyT1, but by disrupting the sodium gradient that drives transport or by causing general cell toxicity.
Q6: Can you provide a robust, step-by-step protocol for a GlyT1 inhibition assay to minimize variability?
Answer: Absolutely. This protocol is based on a standard radiolabeled glycine uptake assay, which is a gold standard for measuring GlyT1 function. It incorporates self-validating controls.
Experimental Workflow for [³H]-Glycine Uptake Assay
Caption: Workflow for a [³H]-Glycine uptake inhibition assay.
Detailed Protocol:
-
Cell Culture:
-
Seed CHO cells stably expressing human GlyT1 into a 96-well microplate at a pre-determined optimal density. Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
-
-
Reagent Preparation:
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer. The sodium concentration is critical for GlyT1 function.
-
Test Compound Plate: Prepare a separate 96-well plate with serial dilutions of your test compound (e.g., 11 points, 1:3 dilution series in DMSO). Include wells for a known GlyT1 inhibitor like BI 425809 (positive control) and DMSO only (vehicle/negative control).[9][10][11] Dilute these into Assay Buffer to a 2X final concentration.
-
Substrate Solution: Prepare a 2X solution of [³H]-Glycine mixed with unlabeled glycine in Assay Buffer. The final concentration of unlabeled glycine should be at or near its Km for the transporter to ensure assay sensitivity.
-
-
Assay Procedure:
-
Wash: Gently aspirate the culture medium from the cell plate and wash the monolayer once with Assay Buffer.
-
Pre-incubation: Add 50 µL of the 2X test compound/control solutions to the appropriate wells. Incubate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the transporter.
-
Initiate Uptake: Add 50 µL of the 2X [³H]-Glycine substrate solution to all wells to start the uptake reaction. The final volume is now 100 µL. Incubate for a pre-optimized time (e.g., 10-20 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the radioactive solution and immediately washing the wells 3-4 times with ice-cold Assay Buffer. The cold temperature and removal of sodium halt transporter activity.
-
Cell Lysis: Lyse the cells in each well by adding a lysis buffer (e.g., 0.1 M NaOH or a buffer with 1% Triton X-100).
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Define 0% inhibition as the average CPM from the vehicle control wells (Maximal Signal).
-
Define 100% inhibition as the average CPM from a high concentration of the positive control (Minimal Signal).
-
Normalize your data: % Inhibition = 100 * (1 - (CPM_Test_Compound - CPM_Min_Signal) / (CPM_Max_Signal - CPM_Min_Signal))).
-
Plot % Inhibition versus log[Inhibitor] and fit with a four-parameter logistic equation to determine the IC50.
-
Q7: How can I be sure I'm looking at a specific GlyT1 inhibitor and not just a toxic compound?
Answer: This is an essential validation step. A compound that is cytotoxic will reduce [³H]-Glycine uptake simply by killing the cells, leading to a false-positive result.
-
Cytotoxicity Assay: Always run a parallel cytotoxicity assay using the same cell line, compound concentrations, and incubation times. Common methods include MTT, resazurin, or ATP-based assays (e.g., CellTiter-Glo®).[12] A true GlyT1 inhibitor should have an IC50 for glycine uptake that is significantly lower (ideally >10-fold) than its CC50 (50% cytotoxic concentration).
-
Counter-Screening: To confirm selectivity, screen your compound against a related transporter, such as GlyT2, or an unrelated transporter. A selective GlyT1 inhibitor should show high potency for GlyT1 and little to no activity at the other transporters.[13]
By systematically addressing these factors—from compound integrity to assay design and data analysis—you can significantly reduce variability and generate reliable, reproducible potency values for your compounds of interest.
References
-
BioWorld. GlyT1 inhibitor BI-425809 to improve cognition impairment in schizophrenia. 2020. Available from: [Link]
- Pinard, E. et al. GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine.
- Rosenbrock, H. et al. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. Alzheimer's Research & Therapy. 2023.
- Insights.bio. Understanding and managing sources of variability in cell measurements.
-
GraphPad. EC50 values are blank. FAQ 1288. Available from: [Link]
- Hashimoto, K. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia.
- Zepperitz, C. et al. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen. 2018.
-
GraphPad. How Do I Perform a Dose-Response Experiment? FAQ 2188. Available from: [Link]
- Wang, Y. et al. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Journal of Ethnopharmacology. 2014.
- Dette, A. et al. Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology. 2017.
-
Promega Connections. Considerations for Successful Cell-Based Assays I: Choosing Your Cells. 2011. Available from: [Link]
- Sebaugh, J. L. Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods. 2011.
- CNS Spectrums. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809)
- Current Drug Targets.
- Sartorius. A Simple Method to Determine Relative Potency (EC50) Using Octet® BLI Technology. 2022.
- Lindsley, C. W. et al. Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors. Current Topics in Medicinal Chemistry. 2006.
- GitHub Pages. 2.1 Dose-Response Modeling. The inTelligence And Machine lEarning (TAME) Toolkit.
- BMG LABTECH. Cell-based assays on the rise. 2022.
- CDD Support. Setting up a Dose Response Protocol. 2025.
- Lindsley, C. W. Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. 2024.
- Liu, K. et al.
- Selleck Chemicals.
- CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. 2025.
- CellGS. Understanding and reducing variability in cell-based assays. 2021.
- Hafner, M. et al. Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. 2017.
- CRISPR Medicine News. CMN Weekly (30 January 2026). 2026.
- Ge, G. et al.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cellgs.com [cellgs.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Pardon Our Interruption [boehringer-ingelheim.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. | BioWorld [bioworld.com]
Technical Support Center: Overcoming Low Bioavailability of CAY10599 In Vivo
Welcome to the technical support resource for CAY10599. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the in vivo administration of this compound, a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) agonist. Given its hydrophobic nature and consequently low aqueous solubility, achieving adequate in vivo exposure can be a significant hurdle. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully design and execute your in vivo studies.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a crystalline solid with good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF), at concentrations of approximately 25 mg/mL.[1] However, it is sparingly soluble in aqueous buffers, which is the primary obstacle to achieving sufficient bioavailability in vivo, particularly for oral and parenteral administration routes that rely on dissolution in physiological fluids. This poor aqueous solubility can lead to low absorption, high variability in experimental results, and ultimately, a disconnect between in vitro potency and in vivo efficacy.
The strategies outlined in this guide are designed to enhance the solubility and dissolution rate of this compound, thereby improving its absorption and bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is my in vivo experiment with this compound not showing the expected efficacy, even though it's potent in vitro?
A1: The most likely reason is low bioavailability due to the poor aqueous solubility of this compound. The compound may be precipitating upon administration or not dissolving sufficiently at the site of absorption to reach therapeutic concentrations in the bloodstream and target tissues. A carefully designed formulation is crucial to overcome this limitation.
Q2: What are the primary formulation strategies to improve the in vivo bioavailability of this compound?
A2: The main approaches focus on enhancing its solubility and dissolution rate. These include:
-
Co-solvent systems: Using a mixture of a water-miscible organic solvent and an aqueous vehicle.
-
Surfactant-based formulations: Employing surfactants to create micelles that encapsulate the drug.
-
Lipid-based drug delivery systems (LBDDS): Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gastrointestinal tract.
-
Cyclodextrin complexation: Using cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.
-
Particle size reduction: Techniques like micronization or nanonization to increase the surface area for dissolution.
Q3: What are some common and safe vehicles for administering this compound to rodents?
A3: The choice of vehicle depends on the administration route. For oral gavage, common vehicles include aqueous suspensions using suspending agents like 0.5-1% carboxymethyl cellulose (CMC) or methylcellulose (MC), or oil-based solutions (e.g., corn oil). For intraperitoneal (IP) injections, a co-solvent system such as a mixture of DMSO and polyethylene glycol (PEG) diluted with saline is often used. It's critical to ensure the concentration of organic solvents is within tolerable limits for the animal model.
Q4: Can I just dissolve this compound in DMSO and inject it?
A4: While this compound is soluble in DMSO, injecting a pure DMSO solution, especially intravenously, is generally not recommended due to potential toxicity and precipitation of the compound upon contact with aqueous physiological fluids. A better approach is to use DMSO as a co-solvent in a more complex vehicle, where it is diluted to a safe concentration (typically <10% for IP and <5% for IV in the final formulation).
Troubleshooting Guide: Formulation and Administration Issues
This section provides a structured approach to identifying and resolving common problems encountered during the in vivo use of this compound.
Problem 1: Precipitation of this compound upon addition to an aqueous vehicle.
| Potential Cause | Explanation | Troubleshooting Steps |
| Exceeded Aqueous Solubility | This compound is poorly soluble in water. Adding a concentrated stock in an organic solvent to an aqueous buffer will cause it to crash out. | - Increase the proportion of organic co-solvent (e.g., PEG400, propylene glycol) in the final vehicle. - Add a surfactant (e.g., Tween 80, Kolliphor® EL) to the aqueous phase before adding the drug stock. - Consider using a cyclodextrin-based formulation to enhance aqueous solubility. |
| pH Effects | The solubility of this compound may be pH-dependent. The pH of your aqueous vehicle could be unfavorable for solubility. | - Test the solubility of this compound in a range of buffers with different pH values (e.g., pH 4.0, 6.5, 7.4) to identify an optimal pH for solubilization. |
| Inadequate Mixing | Insufficient energy during mixing can lead to localized high concentrations and precipitation. | - Vortex vigorously or sonicate the solution after adding the this compound stock to the vehicle. Add the stock solution dropwise while vortexing. |
Problem 2: High variability in efficacy or pharmacokinetic data between animals.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inhomogeneous Suspension | If using a suspension, the compound may not be uniformly dispersed, leading to inconsistent dosing. | - Ensure the suspension is continuously stirred during dosing. - Reduce the particle size of the this compound powder through micronization before preparing the suspension. - Increase the viscosity of the vehicle with a higher concentration of the suspending agent (e.g., 1% CMC). |
| In vivo Precipitation | The formulation may be clear initially but precipitates upon injection into the physiological environment. | - For IV administration, slow down the injection rate to allow for gradual dilution in the bloodstream. - For oral administration, consider a lipid-based formulation like a SEDDS to maintain the drug in a solubilized state in the GI tract. |
| Food Effects | The presence or absence of food in the stomach can significantly impact the absorption of poorly soluble drugs. | - Standardize the fasting and feeding schedule of the animals in your study. For oral dosing, administration to fasted animals often reduces variability. |
Advanced Formulation Strategies: A Deeper Dive
For challenging in vivo studies, a more advanced formulation approach may be necessary. Below are conceptual diagrams and protocols for several effective strategies.
Co-Solvent and Surfactant-Based Formulations
This is often the first-line approach for parenteral administration. The co-solvent solubilizes the compound, and the surfactant helps to prevent precipitation upon dilution in aqueous media.
Conceptual Workflow:
Caption: Workflow for preparing a co-solvent/surfactant formulation.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, which can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.
Mechanism of Action:
Caption: Cyclodextrin encapsulation of this compound to improve solubility.
Particle Size Reduction: Micronization
Reducing the particle size of a drug increases its surface-area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.
Logical Relationship:
Caption: The principle of micronization for enhancing bioavailability.
Experimental Protocols
Disclaimer: These protocols are intended as a starting point. The optimal formulation for your specific experimental needs may require further optimization. Always perform a small-scale pilot study to ensure the formulation is well-tolerated by the animals before proceeding with a large-scale experiment.
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Intraperitoneal (IP) Injection
This formulation is a common choice for delivering poorly soluble compounds in preclinical studies.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Saline, sterile
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
-
Prepare the vehicle.
-
In a sterile tube, prepare a vehicle mixture of 10% DMSO, 40% PEG400, and 50% saline containing 0.5% Tween 80.
-
For example, to make 10 mL of the final formulation, you would first prepare a vehicle of 4 mL PEG400 and 5 mL of saline with 0.5% Tween 80.
-
-
Prepare the final formulation.
-
Slowly add 1 mL of the 10 mg/mL this compound stock solution to the 9 mL of the prepared vehicle while vortexing.
-
This will result in a final formulation with a this compound concentration of 1 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% saline with 0.5% Tween 80.
-
-
Administer to animals.
-
Administer the formulation via IP injection at the desired dose. For example, a 10 mL/kg injection volume will deliver a dose of 10 mg/kg.
-
Protocol 2: Preparation of an Oral Suspension
This is a standard method for oral gavage of poorly soluble compounds.
Materials:
-
This compound, micronized if possible
-
Carboxymethyl cellulose sodium (CMC-Na), low viscosity
-
Sterile water
Procedure:
-
Prepare a 0.5% (w/v) CMC solution.
-
Add 0.5 g of CMC-Na to 100 mL of sterile water.
-
Stir vigorously with a magnetic stirrer until the CMC is fully hydrated and the solution is clear. This may take several hours.
-
-
Prepare the this compound suspension.
-
Weigh the required amount of this compound.
-
Add a small amount of the 0.5% CMC solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring or vortexing to ensure a uniform suspension.
-
-
Administer to animals.
-
Administer the suspension via oral gavage. Ensure the suspension is well-mixed immediately before dosing each animal.
-
Summary of Common Excipients for In Vivo Studies
The following table provides a list of commonly used excipients for the formulation of poorly soluble compounds for in vivo studies in rodents. The concentration ranges are typical but should be optimized for your specific compound and study design.
| Excipient | Function | Route of Administration | Typical Concentration Range | Notes |
| DMSO | Co-solvent | Oral, IP, IV | < 10% (IP), < 5% (IV) | Can cause local irritation at high concentrations. |
| PEG400 | Co-solvent | Oral, IP, IV | 10 - 60% | Generally well-tolerated. Can increase viscosity. |
| Ethanol | Co-solvent | Oral, IP, IV | < 10% | Use with caution due to potential pharmacological effects. |
| Tween 80 | Surfactant | Oral, IP, IV | 0.1 - 5% | Can cause hypersensitivity reactions in some animals. |
| Kolliphor® EL | Surfactant | Oral, IV | 0.5 - 10% | Can cause histamine release and hypersensitivity. |
| CMC-Na | Suspending agent | Oral | 0.5 - 2% | Forms viscous solutions to keep particles suspended. |
| Methylcellulose | Suspending agent | Oral | 0.5 - 2% | Similar to CMC, widely used and well-tolerated. |
| Corn Oil | Lipid vehicle | Oral, SC | Up to 100% | Suitable for highly lipophilic compounds. |
| HP-β-CD | Solubilizer | Oral, IV | Up to 40% | Can cause renal toxicity at high doses, especially with IV administration. |
Concluding Remarks
Overcoming the low bioavailability of this compound in vivo is a challenge that can be addressed with a rational approach to formulation development. By understanding the physicochemical properties of the compound and employing the strategies outlined in this guide, researchers can significantly improve the chances of achieving the necessary in vivo exposure to accurately assess the therapeutic potential of this potent PPARγ agonist. It is always recommended to start with simple formulations and progress to more complex systems as needed, while paying close attention to the tolerability of the chosen vehicle in the animal model.
References
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation.
- Gad, S. C. (2007). Nonclinical vehicle use in studies by multiple routes in multiple species. International journal of toxicology, 26(6), 499-521.
- Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert opinion on drug metabolism & toxicology, 9(7), 885-899.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287.
- Rasenack, N., & Müller, B. W. (2004). Micron-size drug particles: common and novel micronization techniques. Pharmaceutical development and technology, 9(1), 1-13.
Sources
Technical Support Center: Optimizing CAY10599 Incubation for Adipogenesis
Product Focus: CAY10599 (PPAR
Core Directive: The Kinetics of Differentiation
The "Golden Window" of Incubation
Unlike standard Thiazolidinediones (TZDs) like Rosiglitazone, This compound is a high-affinity agonist (EC
Optimal Incubation Strategy: For most pre-adipocyte lines (3T3-L1), this compound should be applied only during the Induction Phase (Day 0 to Day 2) .
-
0 – 48 Hours (Critical): this compound binds PPAR
, heterodimerizes with RXR, and initiates the transcription of "Master Regulators" (C/EBP ). -
> 48 Hours (Maintenance): Continued exposure is often unnecessary and can lead to receptor desensitization or off-target cytotoxicity. Once C/EBP
is upregulated, it creates a positive feedback loop that sustains PPAR expression without the need for exogenous ligand [2].
Mechanism of Action (Visualized)
Understanding the signaling cascade is vital for troubleshooting. This compound acts as the "ignition key" for the adipogenic program.
Figure 1: Signal transduction pathway of this compound. The compound crosses the cell membrane to activate nuclear receptors, driving the transcription of adipogenic markers.
Troubleshooting & FAQs
Category A: Differentiation Failure
Q: My cells survived the treatment, but lipid droplet formation is sparse or absent. Did I incubate for too short a time? A: Likely not. If you incubated for at least 48 hours, the issue is usually confluence , not incubation time.
-
Root Cause: PPAR
expression is drastically upregulated only after cells undergo growth arrest (contact inhibition). If you induced differentiation on cells that were only 80-90% confluent, this compound cannot effectively initiate the cascade. -
Solution: Allow cells to remain post-confluent for 48 hours (Day -2 to Day 0) before adding this compound.
Q: Can I extend this compound incubation to 96 hours (Day 0-4) to boost differentiation? A: Proceed with caution. While some resistant cell lines (e.g., late-passage MSCs) may benefit from a "boost," prolonged exposure to high-potency agonists can trigger lipotoxicity or downregulate the receptor via negative feedback loops.
-
Test: If you must extend, reduce the concentration by 50% after Day 2.
Category B: Toxicity & Cell Health
Q: I see significant cell detachment by Day 3. Is this compound toxic?
A: this compound is potent (EC
-
Correction: Check your concentration. For this compound, a range of 10 nM – 100 nM is often sufficient. If you are using >1 µM, you are likely overdosing the system [3].
Validated Protocol: 3T3-L1 Differentiation
This protocol optimizes the balance between induction efficiency and cell viability.
Phase 1: Preparation (The Critical Pre-Step)
| Day | Action | Critical Parameter |
| Day -4 | Seed cells | Aim for 30-40% confluence. |
| Day -2 | Contact Inhibition | Cells must reach 100% confluence. Do not change media; allow growth arrest. |
Phase 2: Induction (The this compound Window)
| Day | Action | Reagent Composition |
| Day 0 | Induction Start | DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dexamethasone + 1 µg/mL Insulin + 50-100 nM this compound . |
| Day 2 | Induction End | Remove Induction Media. Wash gently with PBS (optional but recommended to remove IBMX). |
Phase 3: Maintenance & Maturation
| Day | Action | Reagent Composition |
| Day 2 | Maintenance | DMEM + 10% FBS + 1 µg/mL Insulin (No this compound). |
| Day 4 | Feed | DMEM + 10% FBS (Insulin optional depending on cell line robustness). |
| Day 7 | Harvest/Image | Cells should display classic "signet ring" morphology. |
Decision Matrix: Optimization Workflow
Use this logic flow to adjust your specific experiment if standard protocols fail.
Figure 2: Optimization logic for tuning this compound exposure times based on phenotypic feedback.
References
-
Rosen, E. D., et al. (2002). C/EBPα induces adipogenesis through PPARγ: A unified pathway.[1] Genes & Development, 16(1), 22-26. [Link]
-
Tanabe, Y., et al. (2004).[2] Cyclic Stretch Facilitates Myogenesis in C2C12 Myoblasts and Rescues Thiazolidinedione-Inhibited Myotube Formation. Frontiers in Bioengineering and Biotechnology. [Link]
Sources
Understanding CAY10599: Properties and Crystallization Causality
An essential resource for researchers, this guide provides in-depth troubleshooting and best practices for handling CAY10599, a potent PPARγ agonist, to prevent and resolve common crystallization issues in stock solutions. As Senior Application Scientists, we combine technical data with practical, field-tested experience to ensure the integrity and reliability of your experiments.
A firm grasp of the physicochemical properties of this compound is the first step in preventing solubility issues. This section delves into the "why" behind crystallization, empowering you to make informed decisions during solution preparation and storage.
FAQ: What are the fundamental properties of this compound?
This compound is a small molecule modulator supplied as a crystalline solid.[1] Understanding its solubility limits in common laboratory solvents is critical for preparing stable stock solutions.
Table 1: Solubility and Storage Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 591.7 g/mol | [2] |
| Formulation | A crystalline solid | [1] |
| Solubility in DMSO | Approx. 25 mg/mL | [1][2] |
| Solubility in Ethanol | Approx. 25 mg/mL | [1][2] |
| Solubility in DMF | Approx. 25 mg/mL | [1][2] |
| Recommended Storage | -20°C | [2] |
| Long-Term Stability | ≥ 4 years (at -20°C) |[2] |
FAQ: Why is my this compound stock solution forming crystals?
Crystallization, or precipitation, from a stock solution is a common issue that occurs when the concentration of the compound exceeds its solubility limit in the solvent under specific conditions.[3] This process is governed by several key factors:
-
Supersaturation and Temperature: Most solid compounds, including this compound, are more soluble in warmer solvents.[4] When a saturated or near-saturated solution is prepared at room temperature or with gentle warming and then stored at a lower temperature (e.g., -20°C), the solvent's capacity to hold the compound in solution decreases. This leads to a supersaturated state, which is thermodynamically unstable, and the compound begins to crystallize to return to equilibrium.[5] The slower the cooling process, the larger and more defined the crystals that may form.[4]
-
Solvent Quality (Especially DMSO): Dimethyl sulfoxide (DMSO) is a powerful solvent, but it is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] The introduction of even small amounts of water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.[6] This is a primary cause of compound precipitation in DMSO stock solutions.[7]
-
Freeze-Thaw Cycles: Repeatedly moving a stock solution from the freezer to the benchtop is detrimental. Each cycle can introduce more atmospheric moisture into the vial upon opening. Furthermore, the process of freezing and thawing itself can promote the formation of crystal nuclei, which act as seeds for further crystal growth.[7] The combination of water uptake and freeze-thaw cycles synergistically enhances the likelihood of precipitation.[6]
-
Concentration: Preparing stock solutions at concentrations too close to the maximum solubility limit (e.g., 25 mg/mL) increases the risk of crystallization, as minor fluctuations in temperature or solvent purity can push the solution into a supersaturated state.
Proactive Measures: Best Practices for Preparation and Storage
The most effective way to deal with crystallization is to prevent it from happening. Following a robust protocol for solution preparation and storage is paramount for maintaining a viable and accurate stock.
FAQ: How should I prepare my this compound stock solution to prevent crystallization?
Following a meticulous protocol from the outset will ensure a stable, homogenous stock solution.
Experimental Protocol: Preparing a Stable this compound Stock Solution
-
Equilibrate the Vial: Before opening, allow the vial of solid this compound to come to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold compound.
-
Select a High-Quality Solvent: Use a new, unopened bottle of anhydrous, high-purity DMSO, ethanol, or DMF. For DMSO, a grade with <0.1% water is recommended.
-
Calculate Volume: Determine the volume of solvent needed to reach a concentration below the maximum solubility limit. A concentration of 10-20 mg/mL provides a safety margin compared to the ~25 mg/mL limit.
-
Dissolve the Compound:
-
Add the calculated volume of solvent to the vial containing the this compound solid.
-
Cap the vial tightly and vortex thoroughly for 30-60 seconds.
-
If the solid is not fully dissolved, gently warm the solution in a water bath set to 30-40°C for 5-10 minutes.[3] Caution: Do not overheat, as this can degrade the compound.
-
Vortex again. Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.
-
-
(Optional but Recommended) Purge with Inert Gas: The manufacturer suggests purging the solvent with an inert gas (like argon or nitrogen) before preparing the solution.[1] This displaces oxygen, protecting the compound from potential long-term oxidative degradation.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in properly sealed vials (e.g., cryovials with O-rings).[8] This is the single most effective way to maintain the long-term integrity of your stock.
FAQ: What is the proper way to store my this compound stock solution?
Proper storage is as critical as proper preparation.
-
Temperature: Store aliquots at -20°C as recommended.[2]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.[8][9]
-
Inventory: Maintain a detailed inventory log to track the location and number of remaining aliquots.[8]
Troubleshooting Guide: Resolving Crystallization
If you encounter crystals in your stock solution, it can often be salvaged. This section provides a logical workflow for assessing and resolving the issue.
FAQ: I see crystals in my this compound vial. What should I do?
Do not use the solution directly, as the concentration of the supernatant will be lower than intended. Follow these steps to attempt redissolution.
Workflow: Resolving Crystallized this compound Stock
-
Visual Confirmation: Confirm the presence of solid material (crystals or precipitate) in the vial.
-
Gentle Warming: Place the tightly capped vial in a 37°C water bath for 10-15 minutes. This increases the solubility of this compound and is often sufficient to redissolve the compound.[3][4]
-
Agitation: Remove the vial from the water bath and vortex vigorously for 1-2 minutes.
-
Sonication (Optional): If crystals persist, place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy can help break up crystal lattices and facilitate dissolution.
-
Inspect and Repeat: Carefully inspect the solution. If it is completely clear, the compound has redissolved. If precipitate remains, you can repeat the warming and agitation steps once more.
-
Assess Viability: If the compound does not fully redissolve after two attempts, it is likely that the solution is compromised (e.g., significant solvent evaporation or water absorption has occurred). In this case, it is best to discard the solution and prepare a fresh stock to ensure experimental accuracy.
Below is a visual representation of the troubleshooting workflow.
Caption: Troubleshooting workflow for redissolving precipitated this compound.
FAQs for Experimental Use
FAQ: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS). How can I prevent this?
This is a very common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced rapidly into an aqueous medium where it is poorly soluble.[10][11] The abrupt change in solvent polarity causes the compound to crash out of solution.
Mitigation Strategies:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, perform serial or stepwise dilutions. For example, make an intermediate dilution in a mix of media and buffer before the final dilution.[12]
-
Increase Final DMSO Concentration (with caution): While the goal is to keep DMSO concentrations low (typically <0.5% for cell-based assays), a slight increase might be necessary. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[12]
-
Use Co-solvents: For in vivo studies, co-solvents like PEG400, Tween 80, or carboxymethylcellulose (CMC) can be used to create a more stable formulation for injection.[12]
By understanding the principles of solubility and adhering to these meticulous preparation, storage, and troubleshooting protocols, researchers can ensure the reliability and reproducibility of their experiments involving this compound.
References
-
Lin, C.-H., Peng, Y.-H., Coumar, M.S., et al. (2009). Design and structural analysis of novel pharmacophores for potent and selective peroxisome proliferator-activated receptor γ agonists. Journal of Medicinal Chemistry, 52(8), 2618-2622. [Link]
-
Crystallization. Organic Chemistry at CU Boulder. [Link]
-
Dubey, P. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
What are stock solutions and how they are prepared? G-Biosciences. [Link]
-
Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. ziath.com [ziath.com]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. medchemexpress.cn [medchemexpress.cn]
Validation & Comparative
A Comparative Analysis of CAY10599 and Pioglitazone: A Deep Dive into PPARγ Selectivity
For researchers and drug development professionals navigating the landscape of metabolic disease therapeutics, the nuanced differences between agonist compounds can dictate the trajectory of a research program. Peroxisome Proliferator-Activated Receptors (PPARs) are critical nuclear receptor targets, with PPARγ playing a master role in adipogenesis, lipid metabolism, and insulin sensitivity.[1] The clinical success of PPARγ agonists, such as Pioglitazone, in treating type 2 diabetes has been tempered by a range of side effects, driving the search for next-generation modulators with improved selectivity and safety profiles. This guide provides an in-depth, objective comparison of the selectivity profiles of the well-established drug Pioglitazone and the research compound CAY10599, supported by experimental data and methodologies.
The Central Role of PPARs in Metabolic Regulation
Peroxisome Proliferator-Activated Receptors are a family of ligand-activated transcription factors comprising three main subtypes: PPARα, PPARδ (also known as PPARβ/δ), and PPARγ.[2] These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a host of critical physiological processes.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα is a key regulator of lipid metabolism.[1][3] Fibrate drugs, which are PPARα agonists, are used clinically to treat dyslipidemia.[4]
-
PPARδ: Ubiquitously expressed, PPARδ is involved in energy metabolism and cell survival.[1]
-
PPARγ: Most highly expressed in adipose tissue, PPARγ is a master regulator of fat cell differentiation (adipogenesis) and is a potent modulator of whole-body insulin sensitivity and lipid metabolism.[1] The thiazolidinedione (TZD) class of drugs, including Pioglitazone, exert their anti-diabetic effects primarily through PPARγ agonism.[4][5]
The distinct physiological roles of each PPAR subtype underscore the critical importance of agonist selectivity. A lack of selectivity can lead to unintended biological effects and adverse clinical outcomes.
Caption: Generalized PPARγ signaling pathway upon agonist activation.
Quantitative Comparison of Selectivity Profiles
The pharmacological distinction between this compound and Pioglitazone is most evident in their differential activity across the PPAR subtypes. This selectivity is typically quantified by determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays.
| Compound | Target | Potency (EC50/IC50) | Selectivity vs. PPARγ | Reference |
| This compound | PPARγ | 0.05 µM | - | [6] |
| PPARα | 3.99 µM | ~80-fold | [6] | |
| PPARδ | >10 µM | >200-fold | [6] | |
| Pioglitazone | PPARγ | ~0.3 µM (IC50) | - | [7] |
| PPARα | Weak Agonist | Lower Selectivity | [3][5][8][9][10] | |
| PPARδ | No significant activity reported | High Selectivity |
Analysis of Experimental Data:
-
This compound demonstrates exceptional selectivity for PPARγ. With an EC50 of 0.05 µM for PPARγ, it is approximately 80-fold more selective for PPARγ over PPARα and over 200-fold more selective over PPARδ.[6] This high degree of selectivity suggests that its biological effects are overwhelmingly mediated through the PPARγ pathway, minimizing the potential for off-target effects related to the other PPAR subtypes.
-
Pioglitazone is a potent and selective PPARγ agonist but also functions as a weak agonist for PPARα.[3][5][8][9][10] This dual activity, though heavily skewed towards PPARγ, contributes to its overall pharmacological profile, influencing both its therapeutic effects on glucose control and its impact on lipid metabolism.[5] While primarily classified as a PPARγ agonist, its interaction with PPARα cannot be disregarded, particularly at higher clinical concentrations.[9]
Experimental Workflow: Determining PPAR Selectivity
The quantitative data presented above are derived from robust, cell-based functional assays. A transactivation assay is a gold-standard method for determining the ability of a compound to activate a nuclear receptor and initiate gene transcription.
Caption: Workflow for a PPAR transactivation reporter assay.
Detailed Protocol: Cell-Based PPAR Transactivation Assay
This protocol provides a self-validating system for assessing compound selectivity.
-
Causality Behind Experimental Design : The core principle is to create a cellular system where the expression of a reporter gene (e.g., firefly luciferase) is directly dependent on the activation of a specific, exogenously expressed human PPAR subtype.[1][2] By running parallel assays for each subtype (α, δ, and γ), a direct comparison of a compound's activity can be made.
-
Step-by-Step Methodology :
-
Cell Line Selection : Choose a suitable mammalian cell line (e.g., COS-7, HEK293) that has low endogenous PPAR expression.
-
Transient Transfection : Co-transfect the cells with two key plasmids:
-
Expression Plasmid : Contains the coding sequence for the human PPAR subtype of interest (e.g., hPPARγ).
-
Reporter Plasmid : Contains a luciferase gene downstream of a promoter with multiple copies of a PPRE.
-
-
Cell Seeding : After transfection, seed the cells into a 96-well plate and allow them to adhere.
-
Compound Treatment : Prepare serial dilutions of the test compounds (this compound, Pioglitazone) and a known reference agonist (e.g., Rosiglitazone for PPARγ). Add the compounds to the appropriate wells.[2] Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for 18-24 hours to allow for receptor activation and expression of the luciferase reporter.
-
Lysis and Detection : Lyse the cells and add a luciferase assay reagent containing the substrate (luciferin).
-
Quantification : Measure the resulting luminescence using a plate-reading luminometer.
-
Data Analysis : Normalize the luminescence signal to a control for cell viability if necessary. Plot the normalized signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
-
Trustworthiness and Self-Validation : The inclusion of a known potent agonist for each PPAR subtype serves as a positive control, validating the responsiveness of each specific assay system. A vehicle-only control establishes the baseline, ensuring that any observed signal is compound-dependent.
Implications of Selectivity for Researchers
The choice between a highly selective agonist like this compound and a compound with a broader profile like Pioglitazone has significant implications for both basic research and therapeutic development.
-
For Mechanistic Studies : this compound serves as a superior tool for dissecting the specific downstream effects of PPARγ activation. Its minimal activity on PPARα and PPARδ ensures that observed biological outcomes can be confidently attributed to the engagement of PPARγ, reducing the confounding variables of off-target activation.
-
For Therapeutic Development : While Pioglitazone has proven clinical efficacy, its associated side effects—such as weight gain, fluid retention, and a debated risk of bladder cancer—have prompted the search for safer alternatives.[11][12][13] These adverse effects may be linked to the full agonist activity of TZDs or potentially to off-target interactions.[11][13] The development of highly selective PPARγ modulators, for which this compound represents a pharmacological archetype, is a key strategy aimed at retaining the therapeutic benefits of PPARγ activation while minimizing unwanted effects. The goal is to develop "Selective PPARγ Modulators" (SPPARγMs) that may offer an improved therapeutic window.[14]
Conclusion
The comparative analysis of this compound and Pioglitazone highlights a critical principle in pharmacology: selectivity is paramount. This compound is a highly potent and exceptionally selective PPARγ agonist, making it an invaluable tool for precise scientific inquiry. Pioglitazone, while an effective anti-diabetic agent, exhibits a broader selectivity profile with notable weak agonism at PPARα. This distinction is not merely academic; it underpins the rationale for developing next-generation compounds that can precisely target the desired receptor, thereby maximizing therapeutic efficacy and enhancing patient safety. For researchers in the field, understanding these selectivity profiles is fundamental to designing robust experiments and advancing the development of safer, more effective treatments for metabolic diseases.
References
-
Pioglitazone - Wikipedia. [Link]
-
Anderson JR, Mortimer K, Pang L, et al. Evaluation of the PPAR-γ Agonist Pioglitazone in Mild Asthma: A Double-Blind Randomized Controlled Trial. PLOS One. [Link]
-
Pioglitazone Mechanism of Action: A Clear Clinical Guide - Canadian Insulin. [Link]
-
Oyama, T., Toyota, K., Hori, T. et al. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. Int J Mol Sci. 2022;23(9):4682. [Link]
-
Loke, G., & Akshaya, S. Pioglitazone. In: StatPearls [Internet]. StatPearls Publishing; 2023. [Link]
-
Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ - Indigo Biosciences. [Link]
-
van der Sluijs, K. F., van Elden, L. J., van de Lest, C. H., et al. The PPAR-γ agonist pioglitazone exerts proinflammatory effects in bronchial epithelial cells during acute Pseudomonas aeruginosa pneumonia. Cell Microbiol. 2017;19(11):e12762. [Link]
-
Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Molecules. 2020;25(1):125. [Link]
-
Devchand, P. R., & Colca, J. R. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. Front Pharmacol. 2018;9:1049. [Link]
-
Sakamoto, J., Kimura, H., Moriyama, S., et al. Activation of Human Peroxisome Proliferator-Activated Receptor (PPAR) Subtypes by Pioglitazone. Biochem Biophys Res Commun. 2000;278(3):704-711. [Link]
-
Sakamoto J, Kimura H, Moriyama S, et al. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone. Biochem Biophys Res Commun. 2000;278(3):704-711. [Link]
-
Identification of Selective PPAR-γ Modulators by Combining Pharmacophore Modeling, Molecular Docking, and Adipogenesis Assay. Appl Biochem Biotechnol. 2022;195(1):379-400. [Link]
-
Guan, Y. Minireview: Challenges and Opportunities in Development of PPAR Agonists. Mol Endocrinol. 2011;25(2):186-197. [Link]
-
Scheen, A. J. Pioglitazone: mechanism of action. Diabetes Metab. 2001;27(4 Pt 2):S35-S40. [Link]
-
Orasanu, G., Ziouzenkova, O., Plutzky, J. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice. Arterioscler Thromb Vasc Biol. 2008;28(9):1633-1639. [Link]
-
Pioglitazone - Mechanism of Action. YouTube. [Link]
-
Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Front Pharmacol. 2022;13:1012104. [Link]
-
Napoleone, E., Di Santo, S., Amore, C., et al. Selective Activation of Peroxisome Proliferator–Activated Receptor (PPAR)α and PPARγ Induces Neoangiogenesis Through a Vascular Endothelial Growth Factor–Dependent Mechanism. Diabetes. 2005;54(5):1427-1434. [Link]
-
The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. Cells. 2019;8(8):866. [Link]
-
Oyama, T., Toyota, K., Hori, T., et al. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. Int J Mol Sci. 2022;23(9):4682. [Link]
-
Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. YouTube. [Link]
-
Murakami, K., Tobe, K., Ide, T., et al. Evaluation of human peroxisome proliferator-activated receptor (PPAR) subtype selectivity of a variety of anti-inflammatory drugs based on a novel assay for PPAR delta(beta). Pharm Res. 2000;17(4):427-432. [Link]
-
Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. J Med Chem. 2016;59(23):10477-10493. [Link]
Sources
- 1. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Pioglitazone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases [frontiersin.org]
- 13. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Selective PPAR-γ Modulators by Combining Pharmacophore Modeling, Molecular Docking, and Adipogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
validating CAY10599 activity with TR-FRET binding assay
Validating CAY10599 Activity: A TR-FRET PPAR Competitive Binding Workflow
Executive Summary
This compound is a potent, selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR
This guide details the validation of this compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. Unlike heterogeneous filtration or radioligand assays (SPA), TR-FRET provides a homogeneous, mix-and-read format with superior signal-to-noise ratios (Z' > 0.7). This document compares this compound against the industry standard, Rosiglitazone, and provides a self-validating experimental protocol to determine binding affinity (
Technical Background & Mechanism
Target Biology: PPAR
PPAR
TR-FRET Assay Principle
The assay utilizes a Terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged human PPAR
-
Absence of this compound: The Tb donor and Green acceptor are in proximity. Excitation at 340 nm yields energy transfer, resulting in emission at 520 nm.
-
Presence of this compound: The compound competes with the tracer for the LBD. Displacement of the tracer disrupts FRET, decreasing the 520 nm signal while the 495 nm (Tb) signal remains constant.
Figure 1: Mechanism of the TR-FRET Competitive Binding Assay. This compound displacement of the tracer results in a loss of FRET signal.[3]
Comparative Analysis: this compound vs. Alternatives
To validate this compound, it must be benchmarked against established ligands. Rosiglitazone is the primary reference agonist.
| Feature | This compound | Rosiglitazone (Reference) | GW9662 (Antagonist Control) |
| Role | PPAR | PPAR | PPAR |
| Structure | Quinoline derivative | Thiazolidinedione (TZD) | 2-Chloro-5-nitrobenzanilide |
| Functional Potency (EC | ~0.05 | 0.03 – 0.05 | N/A (IC |
| Binding Affinity ( | To be determined (Target < 100 nM) | ~40 nM | ~3 nM |
| Selectivity | >80-fold vs PPAR | High for PPAR | High for PPAR |
| Solubility (DMSO) | ~25 mg/mL | >10 mg/mL | >10 mg/mL |
Scientist's Insight: While Rosiglitazone is the clinical gold standard, this compound offers a distinct chemical scaffold (quinoline vs. TZD). Validating its binding affinity confirms that its functional potency (transactivation) is driven by direct high-affinity interaction with the LBD, rather than off-target effects.
Experimental Validation Protocol
Objective: Determine the IC
Materials Required[5]
-
Receptor: GST-PPAR
-LBD (human recombinant).[1] -
Test Compound: this compound (Stock 10 mM in DMSO).[1]
-
Reference: Rosiglitazone (Stock 10 mM in DMSO).[1]
-
Buffer: TR-FRET PPAR Buffer (containing DTT to maintain receptor stability).
-
Plate: 384-well low-volume black round-bottom polystyrene plate (e.g., Corning 4514).
Protocol Workflow
Step 1: Reagent Preparation
-
Complete Assay Buffer: Thaw buffer and add 5 mM DTT fresh.
-
2X PPAR
-LBD/Tb-Ab Mix: Dilute GST-PPAR -LBD to 10 nM and Tb-anti-GST Ab to 10 nM in Complete Buffer (Final assay conc: 5 nM each). -
2X Tracer: Dilute Fluormone™ Pan-PPAR Green to 10 nM in Complete Buffer (Final assay conc: 5 nM). Note: Tracer concentration should be close to its
.[5]
Step 2: Compound Dilution (16-point dose response)
-
Prepare a 3-fold serial dilution of this compound and Rosiglitazone in 100% DMSO.
-
Dilute these 100x into Complete Buffer to generate 2% DMSO intermediate solutions (4X concentration).
Step 3: Assay Assembly (384-well plate)
-
Add 5
L of diluted this compound (or Reference) to respective wells. -
Add 5
L of 2X Tracer solution. -
Add 10
L of 2X PPAR -LBD/Tb-Ab Mix. -
Controls:
Step 4: Incubation & Detection
-
Centrifuge plate at 1000 x g for 1 minute.
-
Incubate for 2 hours at room temperature (protected from light). Critical: Equilibrium must be reached.
-
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
Figure 2: Step-by-step pipetting workflow for the validation assay.
Data Analysis & Interpretation
Ratio Calculation
Calculate the emission ratio for each well to normalize for well-to-well variability and quenching:
Binding Curve Fitting
Plot the Emission Ratio (y-axis) against log[this compound] (x-axis). Fit the data using a sigmoidal dose-response equation (variable slope):
Calculation
Convert the observed IC
-
[Tracer]: Concentration used in assay (5 nM).
- : Dissociation constant of the Tracer (typically ~5 nM for Fluormone Green).
-
Note: If [Tracer] =
, then .
Acceptance Criteria (Self-Validating System)
-
Z' Factor: Must be > 0.5 (Excellent assays are > 0.7).[1]
-
Reference Check: Rosiglitazone IC
should fall within 2-fold of historical internal data (typically 20-60 nM). -
Hill Slope: Should be approximately -1.0, indicating 1:1 competitive binding.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal Window | Degraded Tracer or Receptor | Use fresh DTT; avoid freeze-thaw cycles of protein. |
| High Background | Non-specific binding | Add 0.01% NP-40 or Tween-20 to the buffer. |
| Right-shifted IC | Incubation too short | Extend incubation to 4 hours to ensure equilibrium (slow off-rates). |
| Compound Precipitation | High concentration insolubility | Check this compound solubility limit (max ~25 mg/mL in DMSO); reduce max test concentration. |
References
- Lin, C. H., et al. (2009). Design and structural analysis of novel pharmacophores for potent and selective peroxisome proliferator-activated receptor gamma agonists. Journal of Medicinal Chemistry, 52(8), 2618-2622.
- Motlekar, S., et al. (2008). Optimization of a TR-FRET based high throughput screening assay for PPAR . Assay and Drug Development Technologies, 6(3), 395-405.
-
Lehmann, J. M., et al. (1995).[1] An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma).[6] Journal of Biological Chemistry, 270(22), 12953-12956. (Reference for Rosiglitazone binding).[1][7][8]
Sources
- 1. Cayman Chemical代理-上海起发实验试剂有限公司 [qfbio.com]
- 2. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 3. iright.com [iright.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and binding affinity of a fluorine-substituted peroxisome proliferator-activated gamma (PPARgamma) ligand as a potential positron emission tomography (PET) imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
The Selective Advantage: A Comparative Analysis of CAY10599's Side Effect Profile Against Thiazolidinediones
For decades, thiazolidinediones (TZDs) have been a therapeutic option for type 2 diabetes, primarily through their action as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). This nuclear receptor is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. However, the clinical utility of full PPARγ agonists like rosiglitazone and pioglitazone has been hampered by a distinct and often treatment-limiting side effect profile, including weight gain, fluid retention (edema), congestive heart failure, and an increased risk of bone fractures.[1][2]
This guide provides an in-depth comparison of the side effect profile of CAY10599, a selective PPARγ agonist, against that of traditional thiazolidinediones. This compound, also known as INT131, is a selective PPARγ modulator (SPPARM) designed to retain the therapeutic benefits of PPARγ activation while minimizing the adverse effects associated with full agonists.[3][4] We will delve into the mechanistic rationale for these differences, present comparative preclinical and clinical data, and provide detailed experimental protocols for assessing these key side effect parameters.
Differentiating Mechanism of Action: Full Agonism vs. Selective Modulation
The divergent side effect profiles of this compound and TZDs stem from their distinct interactions with the PPARγ receptor. TZDs are full agonists, meaning they induce a conformational change in the PPARγ protein that leads to the recruitment of a broad array of coactivator proteins and the subsequent transcription of a wide range of target genes.[5] While this robust activation enhances insulin sensitivity, it also drives the expression of genes responsible for the undesirable side effects. For instance, TZDs have been shown to upregulate genes involved in renal sodium reabsorption, contributing to fluid retention.[6][7]
In contrast, this compound (INT131) is a selective PPARγ modulator. It binds to PPARγ in a manner that induces a unique conformational change, leading to the recruitment of a different subset of co-regulators. This results in a more targeted gene expression profile, selectively activating genes associated with insulin sensitization while having a reduced effect on those linked to adverse events.[8] Preclinical studies have shown that INT131 has minimal impact on the expression of genes involved in adipocyte differentiation compared to full agonists.[8]
Comparative Side Effect Profile: Preclinical and Clinical Evidence
The theoretical advantages of selective PPARγ modulation have been borne out in both preclinical and clinical investigations, which consistently demonstrate a more favorable side effect profile for this compound (INT131) compared to thiazolidinediones.
Weight Gain and Fluid Retention (Edema)
A hallmark side effect of TZDs is dose-dependent weight gain and fluid retention.[1] This is a significant clinical concern, particularly in patients at risk for cardiovascular complications. In contrast, this compound has demonstrated a markedly reduced propensity for causing these side effects.
| Side Effect | This compound (INT131) | Thiazolidinediones (Rosiglitazone/Pioglitazone) | Key Findings |
| Weight Gain | Minimal to no significant weight gain at therapeutic doses.[9] | Dose-dependent weight gain is a common side effect.[1] | In a 24-week clinical trial, the 1-mg dose of INT131 showed significant improvements in glycemic control with less weight gain than 45 mg of pioglitazone.[10] |
| Fluid Retention (Edema) | Significantly lower incidence and severity of edema.[10] | A well-documented side effect, with a higher incidence, particularly when used with insulin.[1] | A 4-week study showed that 1mg of INT131 did not cause fluid retention or weight gain, while providing a comparable reduction in fasting plasma glucose to 8mg of rosiglitazone.[9] |
| Plasma Volume | Less hemodilution and impact on plasma volume.[11] | Known to cause plasma volume expansion.[11] | Preclinical studies in Zucker (fa/fa) rats showed INT131 had less effect on hemodilution and plasma volume compared to rosiglitazone.[11] |
Cardiovascular Safety
The cardiovascular safety of TZDs, particularly rosiglitazone, has been a subject of intense scrutiny. While pioglitazone has shown some cardiovascular benefits, the class as a whole carries a warning for congestive heart failure.[2] Preclinical and early clinical data for this compound (INT131) suggest a more favorable cardiovascular profile.
| Cardiovascular Parameter | This compound (INT131) | Thiazolidinediones | Key Findings |
| Heart Weight | Less effect on heart and lung weights in preclinical models.[11] | Can be associated with increased heart weight. | In Zucker (fa/fa) rats, INT131 demonstrated antidiabetic efficacy with an improved hemodynamic and cardiovascular adverse effect profile compared to rosiglitazone.[11] |
| Congestive Heart Failure | Lower predicted risk due to reduced fluid retention. | A known risk, particularly in susceptible individuals.[2] | The improved fluid retention profile of INT131 suggests a lower potential for exacerbating or causing heart failure. |
Bone Health
Another significant concern with long-term TZD use is an increased risk of bone fractures, particularly in women.[2] This is thought to be due to PPARγ's role in bone metabolism, where its activation can promote adipogenesis at the expense of osteoblastogenesis.
| Bone Parameter | This compound (INT131) | Thiazolidinediones | Key Findings |
| Bone Mineral Density (BMD) | Preclinical studies suggest a neutral or even potentially positive effect on BMD. | Associated with a decrease in BMD and an increased fracture risk.[2] | In a diet-induced obese mouse model, INT131 therapy was shown to improve bone mass.[12] |
| Osteoblast/Osteoclast Differentiation | Less impact on the balance between osteoblast and osteoclast formation. | Can shift mesenchymal stem cell differentiation towards adipocytes and away from osteoblasts. | The selective nature of INT131 may spare the detrimental effects on bone formation seen with full agonists. |
Visualizing the Mechanisms and Workflows
Signaling Pathway Diagram
Caption: Differential PPARγ signaling by TZDs and this compound.
Experimental Workflow Diagram
Caption: Workflow for comparative side effect profiling.
Experimental Protocols
Assessment of Pitting Edema in Clinical Trials
Objective: To quantitatively assess the degree of pitting edema in human subjects.
Methodology:
-
Patient Positioning: The patient should be in a comfortable supine or seated position with the lower extremities exposed.
-
Location of Assessment: Press firmly with the thumb for at least 2-5 seconds over the dorsum of the foot, behind the medial malleolus, and on the lower calf above the medial malleolus.[1][11]
-
Scoring: The degree of pitting is graded on a scale, typically from 1+ to 4+, based on the depth of the indentation and the time it takes for the skin to rebound.[2][10]
-
1+: 2 mm depression, disappears rapidly.
-
2+: 4 mm depression, disappears in 10-15 seconds.
-
3+: 6 mm depression, may last more than a minute.
-
4+: 8 mm depression, can last for more than 2 minutes.
-
-
Documentation: Record the pitting score for each location at baseline and at specified time points throughout the study.
Measurement of Plasma Volume in Preclinical Models
Objective: To determine changes in plasma volume as an indicator of fluid retention.
Methodology (Indicator Dilution Technique):
-
Tracer Injection: A known amount of a tracer that is confined to the plasma compartment, such as Evans Blue dye or radio-iodinated serum albumin (¹²⁵I-HSA), is injected intravenously into the animal.[13]
-
Equilibration: Allow the tracer to circulate and equilibrate within the plasma for a defined period (e.g., 10-15 minutes).
-
Blood Sampling: Collect a blood sample from a site contralateral to the injection site.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Tracer Concentration Measurement: Measure the concentration of the tracer in the plasma using spectrophotometry (for Evans Blue) or a gamma counter (for ¹²⁵I-HSA).
-
Calculation: Plasma volume is calculated using the following formula:
-
Plasma Volume = (Amount of tracer injected) / (Concentration of tracer in plasma)
-
-
Data Analysis: Compare the plasma volumes between treatment groups (vehicle, TZD, this compound).
Assessment of Bone Mineral Density in Rodents using DEXA
Objective: To measure bone mineral density (BMD) as an indicator of bone health.
Methodology:
-
Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and place it in a prone position on the DEXA scanner platform.[14]
-
Scanning: Perform a whole-body scan using a small animal DEXA instrument (e.g., PIXImus). The scan duration is typically 3-5 minutes per animal.[14][15]
-
Region of Interest (ROI) Analysis: Define specific regions of interest, such as the femur and lumbar spine, for analysis. The software will calculate the bone mineral content (BMC) and bone area for the selected ROI.
-
BMD Calculation: BMD is calculated as BMC divided by the bone area (g/cm²).
-
Data Analysis: Compare the BMD values for specific skeletal sites between the different treatment groups.
Cardiovascular Safety Assessment in Conscious Telemetered Dogs
Objective: To continuously monitor cardiovascular parameters in a conscious, freely moving large animal model.
Methodology:
-
Surgical Implantation: Surgically implant a telemetry transmitter in the dog. This typically involves placing a pressure catheter in the left ventricle or a major artery to measure blood pressure and heart rate, and ECG leads to record the electrocardiogram.[16][17]
-
Recovery Period: Allow the animal to fully recover from surgery (typically 2-4 weeks).
-
Baseline Recording: Record baseline cardiovascular data (blood pressure, heart rate, ECG intervals) for a sufficient period before drug administration.
-
Drug Administration: Administer the test compounds (vehicle, TZD, this compound) via the appropriate route.
-
Continuous Monitoring: Continuously record cardiovascular parameters for a predefined period post-dosing.
-
Data Analysis: Analyze the data for any significant changes in heart rate, blood pressure, and ECG intervals (e.g., QT prolongation) compared to baseline and the vehicle control group.[18]
Conclusion
The development of selective PPARγ modulators like this compound represents a significant advancement in the pursuit of safer insulin-sensitizing therapies. By uncoupling the desired metabolic benefits of PPARγ activation from the signaling pathways that lead to adverse effects, this compound offers the potential for effective glycemic control without the baggage of weight gain, edema, and bone loss that has limited the use of traditional thiazolidinediones. The comparative data presented in this guide underscore the importance of a nuanced understanding of receptor pharmacology in modern drug development. As research continues, the selective modulation of nuclear receptors holds great promise for creating more targeted and better-tolerated treatments for a range of metabolic diseases.
References
- Ben-Jonathan, N., & Hugo, E. R. (2009). INT131: a selective modulator of PPAR gamma. Recent Results in Cancer Research. Fortschritte Der Krebsforschung. Progres Dans Les Recherches Sur Le Cancer, 182, 249–260.
- The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer. (2008). PPAR Research, 2008, 936906.
- DePaoli, A. M., Higgins, L. S., Henry, R. R., & Mantzoros, C. S. (2011). Selective Modulation of PPARγ Activity Can Lower Plasma Glucose Without Typical Thiazolidinedione Side-Effects in Patients With Type 2 Diabetes. Diabetes, 60(Supplement 1), A93.
- Henry, R. R., Ciaraldi, T. P., Armstrong, D. A., Burke, P., & DePaoli, A. M. (2014). Can a selective PPARγ modulator improve glycemic control in patients with type 2 diabetes with fewer side effects compared with pioglitazone? Diabetes Care, 37(7), 1918–1925.
- Kim, J. Y., Lee, D. H., Lee, J. W., Lee, S. H., Kim, M. S., & Kim, Y. B. (2013). Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice. American Journal of Physiology. Endocrinology and Metabolism, 304(5), E479–E489.
- Higgins, L. S., & DePaoli, A. M. (2010). INT131: A Selective PPAR gamma Modulator (SPPARM) Significantly Lowers Glucose without Typical Thiazolidinedione (TZD) Side Effects in Patients with Type 2 Diabetes. Endocrine Reviews, 31(3 Supplement 1), OR35-3.
- Plasma Volume Study. (2024, February 3). In StatPearls.
- Yang, T. (2011). Renal and Vascular Mechanisms of Thiazolidinedione-Induced Fluid Retention. PPAR Research, 2011, 841538.
- Gross Body Composition (DEXA). (2024, January 4). Mouse Metabolic Phenotyping Centers.
- This compound (CAS Number: 1143573-33-4). Cayman Chemical.
- Preadipocyte IL-13/IL-13Rα1 signaling regulates beige adipogenesis through modulation of PPARγ activity. (2022).
- Semi-mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities. (2018). British Journal of Pharmacology, 175(13), 2648–2661.
- The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer. (2008). PPAR Research, 2008, 936906.
- Osteoblast-Osteoclast Interactions. (2018). Connective Tissue Research, 59(sup1), 99–107.
- Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. (2016). PPAR Research, 2016, 3016787.
- Expression of genes involved in adipocyte differentiation is differentially modulated in iWAT and eWAT of COX-2 overexpressing mice.
- INT131 provided equal or greater glycemic efficacy compared with that...
- Effect on Osteoclast Differentiation and ER Stress Downregulation by Amygdalin and RANKL Binding Interaction. (2022). International Journal of Molecular Sciences, 23(3), 1806.
- Body Composition (DEXA lean/fat) Protocol. IMPReSS - Mousephenotype.org.
- Techniques Used for the Determin
- PRODUCT INFORM
- Cardiovascular Telemetry Study in Beagle Dogs. JRF Global.
- Thiazolidinediones and Edema: Recent Advances in the Pathogenesis of Thiazolidinediones-Induced Renal Sodium Retention. (2015). PPAR Research, 2015, 284980.
- Molecular Actions of PPARα in Lipid Metabolism and Inflammation. (2017). Endocrine Reviews, 38(4), 348–380.
- Numerous molecular markers can be detected in both osteoblast and...
- INT131: a selective modulator of PPAR gamma. (2009). Journal of Biological Chemistry, 284(20), 13510–13519.
- This compound. Sapphire North America.
- Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (2014). Planta Medica, 80(13), 1008–1020.
- Kidney-specific gene targeting: insight into thiazolidinedione-induced fluid retention. (2006). Nephrology (Carlton, Vic.), 11(3), 201–206.
- Blood Volume Analysis: A New Technique and New Clinical Interest Reinvigorate a Classic Study. (2011). Journal of Nuclear Medicine Technology, 39(3), 171–178.
- APE1/Ref-1 Inhibits Adipogenic Transcription Factors during Adipocyte Differentiation in 3T3-L1 Cells. (2023). International Journal of Molecular Sciences, 24(4), 3350.
- Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry. (2016). Journal of Bone Metabolism, 23(3), 111–117.
- Automated Blood Sampling in a Canine Telemetry Cardiovascular Model. (2016). Journal of the American Association for Laboratory Animal Science : JAALAS, 55(3), 327–334.
- Integrin α2 is an early marker for osteoclast differentiation that contributes to key steps in osteoclastogenesis. (2023). Frontiers in Cell and Developmental Biology, 11, 1109405.
- Renal and Vascular Mechanisms of Thiazolidinedione-Induced Fluid Retention. (2011). PPAR Research, 2011, 841538.
- Selective Modulation of PPARγ Activity Can Lower Plasma Glucose Without Typical Thiazolidinedione Side-Effects in Patients With Type 2 Diabetes. (2011). Diabetes, 60(Supplement 1), A93.
- Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. (2022). Frontiers in Pharmacology, 13, 1014812.
- "Bone Mineral Content and Density". In: Current Protocols in Mouse Biology. (2012). Current Protocols in Mouse Biology, 2(4), 365–400.
- A Novel Fluorescent Clinical Method to Rapidly Quantify Plasma Volume. (2017). Journal of Clinical Pharmacology, 57(11), 1451–1459.
- Blood Collection in Preclinical Safety Assessment. Altasciences.
- Thiazolidinedione-Induced Fluid Retention: Recent Insights into the Molecular Mechanisms. (2013). PPAR Research, 2013, 461508.
- Validation study for telemetry system of the safety pharmacological cardiovascular function in conscious beagle dogs.
- Osteoblast and Osteoclast Markers Research Areas. R&D Systems.
- PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases. (2021). International Journal of Molecular Sciences, 22(16), 8758.
- Modelling the gene expression and the DNA-binding in the 3T3-L1 differentiating adipocytes. (2012). BMC Systems Biology, 6, 157.
- Correlation between PPARG Pro12Ala Polymorphism and Therapeutic Responses to Thiazolidinediones in Patients with Type 2 Diabetes: A Meta-Analysis. (2023). Journal of Personalized Medicine, 13(6), 1000.
- Cl-Amidine (hydrochloride) (CAS Number: 1373232-26-8). Cayman Chemical.
- ABS set up for cardiovascular telemetry dog study.
- The control of apolipoprotein C-I gene expression during adipocyte differenti
- CAY10499 (CAS Number: 359714-55-9). Cayman Chemical.
Sources
- 1. tactilemedical.com [tactilemedical.com]
- 2. youtube.com [youtube.com]
- 3. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal and Vascular Mechanisms of Thiazolidinedione-Induced Fluid Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidinedione-Induced Fluid Retention: Recent Insights into the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INT131: a selective modulator of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Pitting Edema Assessment: Physical Exam [ebmconsult.com]
- 12. A new technique for precisely and accurately measuring lumbar spine bone mineral density in mice using clinical dual energy X-ray absorptiometry (DXA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma Volume Study - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 16. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Automated Blood Sampling in a Canine Telemetry Cardiovascular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Benchmarking CAY10599 Against Standard PPARγ Agonists
For researchers in metabolic disease, inflammation, and oncology, the selection of a potent and selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist is critical for advancing therapeutic discovery. This guide provides an in-depth technical comparison of CAY10599, a novel PPARγ agonist, against the well-established standard agonists, rosiglitazone and pioglitazone. We will delve into the mechanistic underpinnings of PPARγ activation, present comparative in vitro potency data, and provide detailed, field-proven protocols for researchers to validate and expand upon these findings in their own laboratories.
The Central Role of PPARγ in Health and Disease
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing pivotal roles in the regulation of glucose and lipid metabolism, cellular differentiation, and inflammation.[1][2] There are three main isotypes: PPARα, PPARβ/δ, and PPARγ. PPARγ is most prominently expressed in adipose tissue, where it is a master regulator of adipogenesis, but is also found in other tissues including the liver, skeletal muscle, and immune cells.[2]
Upon binding to an agonist, PPARγ undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade is central to the therapeutic effects of PPARγ agonists, which include improved insulin sensitivity and anti-inflammatory responses.
Figure 1: Simplified PPARγ Signaling Pathway.
In Vitro Potency and Selectivity: A Head-to-Head Comparison
The efficacy of a PPARγ agonist is determined by its potency (the concentration required to elicit a response) and its selectivity for the γ isotype over the α and δ isotypes. This section presents a comparative analysis of this compound, rosiglitazone, and pioglitazone based on their half-maximal effective concentrations (EC₅₀) from in vitro transactivation assays.
| Compound | PPARγ EC₅₀ (µM) | PPARα EC₅₀ (µM) | PPARδ EC₅₀ (µM) | Selectivity for PPARγ |
| This compound | 0.05[3] | 3.99[3] | >10[3] | High |
| Rosiglitazone | 0.06 | >10 | >10 | High |
| Pioglitazone | 0.28[4] | >10 | >10 | High |
Table 1: Comparative In Vitro Potency and Selectivity of PPARγ Agonists. EC₅₀ values were obtained from transactivation assays. Lower EC₅₀ values indicate higher potency.
As the data indicates, this compound and rosiglitazone exhibit comparable and high potency for PPARγ activation, with EC₅₀ values in the low nanomolar range.[3] Pioglitazone, while still a potent agonist, demonstrates a slightly lower potency in these assays.[4] All three compounds show high selectivity for the PPARγ isotype.
Experimental Protocols for Benchmarking PPARγ Agonists
To empower researchers to independently verify and build upon these findings, we provide detailed, step-by-step protocols for two key in vitro assays: a luciferase reporter assay for measuring PPARγ activation and a quantitative PCR (qPCR) assay for analyzing the expression of PPARγ target genes.
PPARγ Luciferase Reporter Assay
This assay provides a quantitative measure of a compound's ability to activate the PPARγ signaling pathway. It utilizes a reporter cell line, such as HEK293T, that has been engineered to express a luciferase gene under the control of a PPRE.
Figure 2: Experimental Workflow for the PPARγ Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
For transfection, plate cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Co-transfect the cells with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, prepare serial dilutions of this compound, rosiglitazone, and pioglitazone in serum-free DMEM.
-
Remove the transfection medium from the cells and replace it with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known PPARγ agonist).
-
-
Luciferase Assay:
-
After a 24-hour incubation with the compounds, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[5]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
-
Quantitative PCR (qPCR) for Target Gene Expression
Activation of PPARγ leads to the upregulation of specific target genes involved in adipogenesis and lipid metabolism, such as CD36 and Fatty Acid Binding Protein 4 (FABP4, also known as aP2).[6][7] qPCR can be used to quantify the changes in the mRNA levels of these genes following treatment with a PPARγ agonist.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line, such as 3T3-L1 preadipocytes, in a 6-well plate and differentiate them into mature adipocytes according to standard protocols.
-
Treat the mature adipocytes with this compound, rosiglitazone, or pioglitazone at a concentration equivalent to their respective EC₅₀ values for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a commercial RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for human CD36 and FABP4. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
Gene Forward Primer (5' to 3') Reverse Primer (5' to 3') Human CD36 CAGGTCAACCTATTGGTCAAGCC[8] GCCTTCTCATCACCAATGGTCC[8] Human FABP4 GGTGGTGAATTCGATGATTATAT AATGTGTGATGCCTTTGATGA Table 2: Primer Sequences for Human CD36 and FABP4 qPCR.
-
Use the following thermal cycling conditions as a starting point, and optimize as needed: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
In Vivo Performance: Insights from Preclinical Models
While in vitro assays provide valuable information on potency and mechanism of action, in vivo studies in relevant animal models are essential to assess the physiological effects of a PPARγ agonist. Standard agonists like rosiglitazone and pioglitazone have been extensively studied in diabetic and obese mouse models, such as the db/db and ob/ob mice.[9][10]
Expected In Vivo Effects of Standard PPARγ Agonists:
-
Improved Glycemic Control: Both rosiglitazone and pioglitazone have been shown to significantly lower blood glucose levels and improve insulin sensitivity in db/db mice.[9][11]
-
Effects on Body Weight: A common side effect of thiazolidinedione treatment is weight gain, which has been observed in both animal models and human patients.[9]
-
Lipid Profile Modulation: Pioglitazone has been reported to have more favorable effects on lipid profiles compared to rosiglitazone, including a reduction in triglycerides.
This compound In Vivo Data:
To date, there is a lack of publicly available in vivo studies specifically investigating the effects of this compound in animal models of metabolic disease. This represents a critical knowledge gap and a key area for future research. Based on its high in vitro potency, it is hypothesized that this compound would demonstrate robust anti-diabetic effects in vivo. Further studies are required to determine its impact on body weight, lipid profiles, and other metabolic parameters, and to compare its in vivo efficacy and safety profile to that of the standard agonists.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the novel PPARγ agonist this compound against the established standards, rosiglitazone and pioglitazone. The in vitro data clearly demonstrates that this compound is a highly potent and selective PPARγ agonist, with a potency comparable to that of rosiglitazone.
The provided experimental protocols offer researchers the tools to independently validate these findings and to further characterize the downstream effects of this compound on target gene expression. The most significant next step in the evaluation of this compound is the execution of well-designed in vivo studies to assess its therapeutic efficacy and safety profile in relevant disease models. Such studies will be crucial in determining the potential of this compound as a next-generation therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
References
-
Sakamoto, J., et al. (2000). Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone. Biochemical and Biophysical Research Communications, 278(3), 704-711. [Link]
-
Orasanu, G., et al. (2008). The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(10), 1727-1733. [Link]
-
Bar-Tana, J. (2010). Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver. PPAR Research, 2010, 897367. [Link]
-
Deeg, M. A., & Buse, J. B. (2008). Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies. Journal of Diabetes, 1(1), 52-60. [Link]
-
Scott, R., & O'Brien, R. (2021). Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans. International Journal of Molecular Sciences, 22(18), 9832. [Link]
-
Tyagi, S., et al. (2020). #367 PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR GAMMA AGONIST AS A NOVEL TREATMENT FOR INTERSTITIAL CYSTITIS: A RAT MODEL. Continence, 2(Supplement 1), S183-S184. [Link]
-
Tikellis, C., et al. (2012). Rosiglitazone Treatment of Type 2 Diabetic db/db Mice Attenuates Urinary Albumin and Angiotensin Converting Enzyme 2 Excretion. PLoS One, 7(4), e35632. [Link]
-
Malhotra, M., & Bhatt, S. (2019). The Role of PPAR Gamma in the Onset of Type 2 Diabetes. Scholars International Journal of Biochemistry, 2(4), 114-118. [Link]
-
Mori, Y., et al. (2011). Pioglitazone, a peroxisome proliferator-activated receptor-γ agonist, induces dilation of isolated porcine retinal arterioles: role of nitric oxide and potassium channels. Investigative Ophthalmology & Visual Science, 52(9), 6599-6606. [Link]
-
Hammond, E., et al. (2008). Effect of rosiglitazone on peroxisome proliferator-activated receptor gamma gene expression in human adipose tissue is limited by antiretroviral drug-induced mitochondrial dysfunction. Antiviral Therapy, 13(8), 1033-1041. [Link]
-
OriGene Technologies, Inc. CD36 Human qPCR Primer Pair (NM_000072). [Link]
-
Wang, Y., et al. (2008). Anti-diabetic effect of a novel non-thiazolidinedione PPAR gamma/alpha agonist on ob/ob mice. Acta Pharmacologica Sinica, 29(4), 489-495. [Link]
-
Babbo, C. C., et al. (2025). RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36). Methods in Molecular Biology, 2938, 53-62. [Link]
-
Fan, H., et al. (2023). Network pharmacology and in vivo studies reveal the pharmacological effects and molecular mechanisms of Celastrol against acute hepatic injury induced by LPS. International Immunopharmacology, 117, 109898. [Link]
-
Sino Biological. Human CD36 qPCR Primer Pair, HP100079. [Link]
-
Tu, W., et al. (2017). Fatty acid binding protein-4 (FABP4) is a hypoxia inducible gene that sensitizes mice to liver ischemia/re-perfusion injury. Journal of Hepatology, 66(3), 568-577. [Link]
-
Lad, A., et al. (2021). Interaction between CD36 and FABP4 modulates adipocyte-induced fatty acid import and metabolism in breast cancer. Oncogene, 40(40), 5946-5959. [Link]
-
van der Veen, J. N., et al. (2015). Novel flow cytometric approach for the detection of adipocyte subpopulations during adipogenesis. Journal of Lipid Research, 56(6), 1225-1237. [Link]
-
Aviva Systems Biology. Human CD36 Primer Pair (OOCA00366). [Link]
-
INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma. [Link]
-
Ali, A. A., et al. (2007). Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo. Endocrinology, 148(5), 2453-2462. [Link]
-
Gnabre, J., et al. (2020). FABP4 Controls Fat Mass Expandability (Adipocyte Size and Number) through Inhibition of CD36/SR-B2 Signalling. International Journal of Molecular Sciences, 21(23), 9037. [Link]
-
BPS Bioscience. PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. [Link]
-
Cheung, L., et al. (2007). Primer sequences for real-time PCR analysis of CD36 mRNA expression. ResearchGate. [Link]
-
Cuzzocrea, S., et al. (2004). Rosiglitazone and 15-deoxy-Δ12,14-prostaglandin J2, ligands of the peroxisome proliferator-activated receptor-γ (PPAR-γ), reduce ischaemia/reperfusion injury of the gut. British Journal of Pharmacology, 142(6), 1035-1044. [Link]
-
INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]
-
Lad, A., et al. (2021). Interaction between CD36 and FABP4 modulates adipocyte-induced fatty acid import and metabolism in breast cancer. ResearchGate. [Link]
-
DeFronzo, R. A. (2012). In Vivo Actions of Peroxisome Proliferator–Activated Receptors. Diabetes Care, 35(Supplement 2), S216-S225. [Link]
-
Li, X., et al. (2023). Heterosis-Based Identification of Candidate Genes Associated with Lipid Metabolism and Meat Quality in Crossbred Pigs. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
ResearchGate. Primers for qRT-PCR of FABP1 to 7. [Link]
-
UniProt. FABP4 - Fatty acid-binding protein, adipocyte - Homo sapiens (Human). [Link]
Sources
- 1. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 4. Pioglitazone hydrochloride, PPAR-gamma agonist (CAS 112529-15-4) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel flow cytometric approach for the detection of adipocyte subpopulations during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Antidiabetic effect of a novel non-thiazolidinedione PPAR gamma/alpha agonist on ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. The anti-diabetic PPARγ agonist Pioglitazone inhibits cell proliferation and induces metabolic reprogramming in prostate cancer | SLU publication database (SLUpub) [publications.slu.se]
Technical Guide: Validating CAY10599 PPARγ Specificity via siRNA Knockdown
Executive Summary
CAY10599 is a potent, high-affinity agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), widely utilized to study adipogenesis, insulin sensitization, and anti-inflammatory pathways. While pharmacological antagonists like GW9662 are commonly used to verify receptor dependence, they often suffer from off-target effects and incomplete inhibition.
This guide outlines the definitive protocol for confirming the specificity of this compound using Small Interfering RNA (siRNA) . By genetically silencing PPARγ expression prior to this compound treatment, researchers can distinguish between true receptor-mediated signaling and non-specific compound toxicity or off-target interactions.
Part 1: Compound Profile & Comparative Landscape
Before initiating knockdown studies, it is critical to understand how this compound compares to standard thiazolidinediones (TZDs) and why genetic validation is necessary.
Table 1: this compound vs. Standard Alternatives
| Feature | This compound | Rosiglitazone | GW9662 |
| Role | Potent PPARγ Agonist | Classic TZD Agonist | PPARγ Antagonist |
| Potency (EC50) | ~50 nM (Transactivation) | ~30–100 nM | N/A (IC50 ~3 nM) |
| Selectivity | >80-fold vs. PPARα/δ | High, but some PPARα crossover at high doses | Irreversible binder; known off-targets |
| Primary Use | Structural alternative to TZDs; probing specific binding pockets | Clinical benchmark; adipogenesis positive control | Pharmacological reversal of agonist effects |
| Limitation | Less clinical data than TZDs | Fluid retention side effects (clinical) | Off-target cytotoxicity independent of PPARγ |
Key Insight: Relying solely on the antagonist GW9662 to reverse this compound effects is insufficient for rigorous publication standards. GW9662 has been shown to inhibit cell growth via PPARγ-independent mechanisms. siRNA is the only method to conclusively prove this compound specificity.
Part 2: The Validation Logic (Mechanistic Pathway)
To prove this compound acts through PPARγ, the experimental design must demonstrate that the compound's downstream effects (e.g., Fabp4 upregulation or lipid accumulation) are abolished when the PPARγ protein is depleted.
Visualization: Mechanism of Action & Validation Logic
Figure 1: The dual-pathway logic. The upper path shows normal this compound activation. The lower path shows the siRNA intervention point. If this compound induces effects despite the "Translation Blocked" step, the effect is off-target.
Part 3: Experimental Protocol (Step-by-Step)
This protocol is optimized for adherent cell lines commonly used in PPAR research (e.g., 3T3-L1 pre-adipocytes, RAW 264.7 macrophages, or HEK293 reporters).
Phase 1: Optimization & Transfection (Day 0-1)
Objective: Achieve >70% knockdown of PPARγ protein.
-
Seeding: Seed cells to reach 60-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Target: Human/Mouse PPARG (NR1C3).
-
Controls (Mandatory):
-
Non-Targeting Control (NTC): Scrambled sequence to control for transfection toxicity.
-
Positive Control: GAPDH or Cyclophilin B siRNA (to verify transfection efficiency).
-
-
-
Transfection:
-
Use a lipid-based reagent (e.g., Lipofectamine RNAiMAX) or electroporation.
-
Concentration: Typically 10–50 nM siRNA final concentration.
-
Incubation: Leave transfection complexes on cells for 24–48 hours.
-
Expert Tip: PPARγ has a moderate protein half-life. Do not treat with this compound immediately. You must wait 48–72 hours post-transfection for the existing PPARγ protein pool to degrade before the receptor is truly "absent."
Phase 2: Treatment & Assay (Day 2-4)
Objective: Challenge the system with this compound.
-
Media Change: 48 hours post-transfection, replace media.
-
Compound Treatment:
-
Group A (WT/NTC): Treat with this compound (e.g., 1 µM).
-
Group B (KD): PPARγ siRNA cells treated with this compound (1 µM).
-
Vehicle Control: DMSO (0.1%).
-
-
Incubation: Incubate for the duration required for the downstream readout (e.g., 24h for mRNA, 48h for protein/differentiation).
Phase 3: Readouts & Verification
-
Validation of Knockdown (qPCR/Western): Confirm PPARγ levels are <30% of NTC.
-
Functional Readout: Measure a known PPARγ target (e.g., CD36 or FABP4).
Visualization: Experimental Workflow
Figure 2: The chronological workflow ensuring protein turnover occurs before compound treatment.
Part 4: Data Analysis & Interpretation[1]
To confirm specificity, your data must match the "Specific Agonist" profile in the table below.
Table 2: Interpreting the Results
| Readout Condition | Scrambled siRNA + DMSO | Scrambled siRNA + this compound | PPARγ siRNA + this compound | Conclusion |
| PPARγ Protein | High (100%) | High (100%) | Low (<30%) | Knockdown Successful |
| Target Gene (e.g., FABP4) | Low (Basal) | High (Induced) | Low (Basal) | SPECIFIC: this compound requires PPARγ. |
| Target Gene (e.g., FABP4) | Low (Basal) | High (Induced) | High (Induced) | NON-SPECIFIC: this compound is acting off-target. |
Troubleshooting
-
Incomplete Knockdown: If PPARγ protein remains >40%, this compound may still trigger a response due to its high potency (spare receptor theory). Solution: Use a pool of 3-4 distinct siRNAs or increase the post-transfection wait time to 72h.
-
Toxicity: If this compound kills cells in the siRNA group, the toxicity is likely off-target (e.g., mitochondrial uncoupling), as PPARγ is generally cytoprotective.
References
-
Lehrke, M., & Lazar, M. A. (2005). The many faces of PPARgamma. Cell, 123(6), 993–999. [Link]
-
Seargent, J. M., et al. (2004). GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells... independent of PPARgamma activation. British Journal of Pharmacology, 143(8), 933–937. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of CAY10599
As a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) agonist, CAY10599 is a valuable tool in metabolic and endocrine research.[1][2] However, its bioactive nature necessitates a rigorous and informed approach to its handling and disposal. This guide provides a detailed protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for hazardous chemical waste and are designed to be a self-validating system for your laboratory's waste management program.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Key Safety Considerations:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing. [1]
-
Wash hands thoroughly after handling. [1]
-
Always consult the Safety Data Sheet (SDS) provided by the manufacturer before use. [1][3][4] The SDS is the primary source of detailed safety and disposal information.
-
Use only in a well-ventilated area, preferably within a chemical fume hood. [5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent accidental exposure during the handling and disposal of this compound. The following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the solid compound or its solutions. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect the eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of the compound. |
Spill Management: A Calm and Controlled Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.
Step-by-Step Spill Cleanup:
-
Alert others in the immediate area.
-
If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
For small spills:
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All materials used for cleanup (absorbent, wipes, etc.) must be disposed of as hazardous waste.
-
Disposal of this compound and Contaminated Materials: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be sent to an approved hazardous waste disposal facility.[5] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Disposal Workflow:
Protocol for Unused Solid this compound:
-
Carefully place the original vial containing the unused solid into a larger, sealable container.
-
Label the outer container as "Hazardous Waste" and list "this compound" as the contents.
-
Follow your institution's procedure for the disposal of solid chemical waste.
Protocol for this compound Solutions:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
Do not mix with other waste streams unless specifically permitted by your institution's EHS department.
-
Clearly label the container with a "Hazardous Waste" label.
-
List all constituents of the solution on the label, including the solvent (e.g., "this compound in DMSO") and their approximate concentrations or percentages.
Protocol for Contaminated Labware:
-
Disposable Labware (e.g., pipette tips, microfuge tubes):
-
Collect all contaminated disposable items in a designated, lined hazardous waste container.
-
Label the container as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.
-
-
Reusable Glassware:
-
Rinse glassware with a small amount of a suitable solvent in which this compound is soluble (e.g., ethanol).
-
Collect the rinsate in your hazardous liquid waste container for this compound.
-
After the initial rinse, the glassware can typically be washed according to standard laboratory procedures.
-
Empty Container Disposal
The original container of this compound must also be disposed of as hazardous waste, as it will contain residual amounts of the compound. Do not rinse the container and pour the rinsate down the drain. Place the empty, capped vial into the solid hazardous waste stream.
Waste Segregation and Labeling: Ensuring a Safe and Compliant Process
Proper segregation and labeling of hazardous waste are not just regulatory requirements; they are essential for the safety of everyone who will handle the waste downstream.
-
Segregation: Never mix this compound waste with incompatible chemicals. For example, do not mix organic solvent solutions with strong oxidizers. Keep halogenated and non-halogenated solvent waste streams separate if required by your institution.
-
Labeling: The hazardous waste tag must be filled out completely and accurately.[6] This typically includes:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate percentages of each component
-
The associated hazards (e.g., flammable, toxic)
-
The date the container was started
-
The name and contact information of the generating researcher or lab
-
Adherence to Institutional and Regulatory Guidelines
This guide provides a comprehensive overview of the principles and procedures for the safe disposal of this compound. However, it is crucial to remember that your institution's Environmental Health & Safety (EHS) department is the ultimate authority on chemical waste disposal in your laboratory. Always consult and adhere to their specific guidelines and procedures. These guidelines are designed to ensure compliance with local, state, and federal regulations, such as those set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7]
By following these procedures, you contribute to a culture of safety and environmental responsibility in your research endeavors.
References
-
UCLA. (2009, October 21). Hazardous Waste Management Safety Video. YouTube. Retrieved from [Link]
-
Sapphire North America. This compound. Retrieved from [Link]
-
Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. YouTube. Retrieved from [Link]
-
UTL Chemistry USF. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
